molecular formula C8H14O3 B153624 4-Methoxycyclohexanecarboxylic acid CAS No. 73873-61-7

4-Methoxycyclohexanecarboxylic acid

Cat. No.: B153624
CAS No.: 73873-61-7
M. Wt: 158.19 g/mol
InChI Key: WKILSRYNRQGRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILSRYNRQGRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347396
Record name 4-Methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-12-8
Record name 4-Methoxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of the cis and trans isomers of 4-Methoxycyclohexanecarboxylic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of selective enzyme inhibitors. This document details its physicochemical properties, spectroscopic data, and potential therapeutic applications, supported by experimental protocols and pathway visualizations.

Molecular Structure and Physicochemical Properties

This compound (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a disubstituted cyclohexane derivative existing as two diastereomers: cis-4-Methoxycyclohexanecarboxylic acid and trans-4-Methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid groups relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer.

The IUPAC name for the mixture of isomers is 4-methoxycyclohexane-1-carboxylic acid. The cis isomer is systematically named rel-(1s,4s)-4-methoxycyclohexane-1-carboxylic acid, while the trans isomer is rel-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid.[1]

Table 1: Physicochemical Properties of this compound Isomers

Propertycis-4-Methoxycyclohexanecarboxylic Acidtrans-4-Methoxycyclohexanecarboxylic AcidMixture of Isomers
CAS Number 73873-59-3[1]Not available95233-12-8
Molecular Formula C₈H₁₄O₃[1]C₈H₁₄O₃C₈H₁₄O₃
Molecular Weight 158.19 g/mol [1]158.19 g/mol 158.19 g/mol
Appearance SolidSolidColorless to almost colorless clear liquid or solid[2]
Melting Point Not available109-111 °C (for the related trans-4-methyl derivative)[3]55.5-58.5 °C
Boiling Point Not availableNot available150-165 °C at 25 Torr
pKa (Predicted) 4.68 ± 0.104.68 ± 0.104.68 ± 0.10
Refractive Index (n20/D) Not availableNot available1.4687

Spectroscopic Characterization

The differentiation and identification of the cis and trans isomers of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and mass spectrometry provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the stereochemistry of the cyclohexane ring. In the chair conformation, axial and equatorial protons and carbons experience different magnetic environments, leading to distinct resonance frequencies. For the related 4-methylcyclohexanecarboxylic acid, spectral data is available and can be used for comparison.[4]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Protoncis Isomer (Predicted)trans Isomer (Predicted)
-COOH 12.0 - 12.5 (broad s)12.0 - 12.5 (broad s)
-OCH₃ ~3.3 (s)~3.3 (s)
CH-COOH ~2.4 (m)~2.2 (m)
CH-OCH₃ ~3.2 (m)~3.1 (m)
Cyclohexane CH₂ 1.2 - 2.2 (m)1.0 - 2.1 (m)

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carboncis Isomer (Predicted)trans Isomer (Predicted)
C=O ~178~179
CH-COOH ~42~43
CH-OCH₃ ~78~79
-OCH₃ ~56~56
Cyclohexane C₂/C₆ ~30~32
Cyclohexane C₃/C₅ ~28~29
Infrared (IR) Spectroscopy

The IR spectrum of this compound, for both isomers, will exhibit characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid) 3300 - 2500Very broad, strong
C-H (sp³) 2950 - 2850Strong, sharp
C=O (Carboxylic Acid) 1710 - 1680Very strong, sharp
C-O (Ether) 1150 - 1085Strong
C-O (Carboxylic Acid) 1320 - 1210Medium
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 158, followed by fragmentation patterns characteristic of cyclohexanecarboxylic acids and ethers. For the related 4-methylcyclohexanecarboxylic acid, prominent peaks are observed at m/z 55, 70, and 41.[4]

Synthesis of this compound Isomers

The stereoselective synthesis of the cis and trans isomers of this compound is crucial for their application in drug discovery and development. A common strategy involves the catalytic hydrogenation of p-methoxybenzoic acid (anisic acid), followed by separation of the resulting diastereomers.

Experimental Protocol: Catalytic Hydrogenation of p-Methoxybenzoic Acid

This protocol describes a general method for the synthesis of a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid, which can be adapted from the synthesis of related cyclohexanecarboxylic acids.

Materials:

  • p-Methoxybenzoic acid (anisic acid)

  • Ruthenium on carbon (Ru/C) catalyst (5%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a high-pressure autoclave, dissolve p-methoxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Add the 5% Ru/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 15 bar) and heat to the reaction temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction conditions for a specified time (e.g., 20 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2 to precipitate the product.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-4-Methoxycyclohexanecarboxylic acid.

Isomer Separation: The separation of the cis and trans isomers can be achieved by fractional crystallization or column chromatography. The trans isomer is generally less soluble and may crystallize out preferentially from a suitable solvent system.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Mixture cluster_separation Isomer Separation Anisic_Acid p-Methoxybenzoic Acid Hydrogenation Catalytic Hydrogenation (High Pressure H₂, Heat) Anisic_Acid->Hydrogenation Catalyst Ru/C Catalyst Catalyst->Hydrogenation Base NaOH Base->Hydrogenation Solvent Water Solvent->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Acidification Acidification (HCl) Filtration->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Isomer_Mixture Mixture of cis- and trans- This compound Drying_Concentration->Isomer_Mixture Separation Fractional Crystallization or Column Chromatography Isomer_Mixture->Separation cis_Isomer cis-Isomer Separation->cis_Isomer trans_Isomer trans-Isomer Separation->trans_Isomer

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

Derivatives of this compound have been investigated for their potential as selective inhibitors of phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. The catalytic activity of PDE1 is stimulated by calcium/calmodulin, linking Ca²⁺ and cyclic nucleotide signaling.

Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and cGMP, which can modulate a wide range of cellular processes. This makes PDE1 a promising therapeutic target for various disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses. Small molecule inhibitors of PDE1 have shown potential in preclinical studies for conditions such as neurodegenerative diseases and pulmonary fibrosis.

PDE1 Signaling Pathway

The inhibition of PDE1 by small molecules like derivatives of this compound can have significant downstream effects on cellular signaling. An increase in cAMP and cGMP levels can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate a variety of downstream targets, leading to diverse physiological responses.

PDE1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effectors CaM Ca²⁺/Calmodulin PDE1 Phosphodiesterase 1 (PDE1) CaM->PDE1 Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesizes GC Guanylyl Cyclase cGMP cGMP GC->cGMP Synthesizes PDE1->cAMP Hydrolyzes PDE1->cGMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Inhibitor 4-Methoxycyclohexanecarboxylic Acid Derivative (Inhibitor) Inhibitor->PDE1 Inhibits Cellular_Response Cellular Response (e.g., Neuroprotection, Vasodilation) PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE1 signaling pathway and point of inhibition.

Conclusion

This compound, in its cis and trans isomeric forms, represents a versatile scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characterization, which are essential for its synthesis and identification. The potential for derivatives of this compound to act as PDE1 inhibitors highlights its importance in drug discovery programs targeting a range of diseases. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and scientists working in this field.

References

Synthesis of 4-Methoxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-methoxycyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document provides a comparative analysis of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Core Synthesis Pathways

The synthesis of this compound is principally achieved through two main routes:

  • Catalytic Hydrogenation of p-Anisic Acid (4-Methoxybenzoic Acid): This is the most direct and widely utilized method. It involves the reduction of the aromatic ring of p-anisic acid using a metal catalyst under a hydrogen atmosphere. This pathway is favored for its atom economy and the ready availability of the starting material.

  • Hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate: This route offers an alternative starting from a saturated cyclohexane ring. It requires a selective mono-hydrolysis of the diester to yield the desired mono-acid.

Pathway 1: Catalytic Hydrogenation of p-Anisic Acid

This pathway involves the saturation of the benzene ring of 4-methoxybenzoic acid to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial in determining the overall yield and the stereoselectivity (cis/trans isomer ratio) of the product.

Logical Workflow for Catalytic Hydrogenation

cluster_prep Starting Material Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_product Final Product start p-Anisic Acid (4-Methoxybenzoic Acid) hydrogenation Catalytic Hydrogenation (Ru/C, H₂, Solvent, High Pressure/Temp) start->hydrogenation filtration Catalyst Filtration hydrogenation->filtration extraction Solvent Extraction filtration->extraction purification Crystallization / Chromatography extraction->purification product This compound (Mixture of cis and trans isomers) purification->product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol

A representative experimental protocol for the catalytic hydrogenation of p-anisic acid is detailed below. This protocol is based on established procedures for the hydrogenation of benzoic acid derivatives.[1]

Materials:

  • p-Anisic acid (4-methoxybenzoic acid)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent (e.g., 1,4-dioxane/water mixture[1], ethanol, or acetic acid)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

  • Sodium hydroxide (NaOH) solution (for extraction)

  • Hydrochloric acid (HCl) (for acidification)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a high-pressure autoclave, a solution of p-anisic acid in the chosen solvent is prepared. The 5% Ru/C catalyst is then added to the solution. The amount of catalyst can range from 5 to 25% by weight of the starting material.[2][3]

  • Hydrogenation: The autoclave is sealed and purged with nitrogen, followed by hydrogen gas. The reaction mixture is stirred at a designated temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar).[2][3] The reaction is monitored for the uptake of hydrogen.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

  • Extraction: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a sodium hydroxide solution and washed with an organic solvent to remove any non-acidic impurities.

  • Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to a pH of 2-3, leading to the precipitation of this compound. The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product, which is a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data
ParameterValueReference
Starting Materialp-Aminobenzoic Acid (analogue)[2][3]
Catalyst5% Ru/C[2][3]
Solvent10% NaOH in water[2][3]
Temperature100 °C[2][3]
Pressure15 bar H₂[2][3]
Yield (crude mixture of isomers)~70%[3]
Cis:Trans Isomer Ratio1:4.6[2]

Note: Data is for the analogous hydrogenation of p-aminobenzoic acid, which is expected to have similar reactivity.

Pathway 2: Hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate

This pathway provides an alternative route to a derivative of the target molecule, which can then be converted to this compound. The key step is the selective saponification of one of the two ester groups.

Reaction Pathway

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Intermediate Product start Dimethyl 1,4-cyclohexanedicarboxylate hydrolysis Mono-hydrolysis (Barium Hydroxide, aq. Methanol) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Solvent Extraction acidification->extraction purification Column Chromatography extraction->purification product 4-(Methoxycarbonyl)cyclohexanecarboxylic Acid purification->product

Caption: Synthesis of 4-(methoxycarbonyl)cyclohexanecarboxylic acid.

Experimental Protocol

A detailed protocol for the mono-hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate is as follows.[4]

Materials:

  • Dimethyl cyclohexane-1,4-dicarboxylate

  • Barium hydroxide

  • 80% aqueous methanol

  • Hexane

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction: Dimethyl cyclohexane-1,4-dicarboxylate is reacted with barium hydroxide in 80% aqueous methanol with stirring at 25 °C for 12 hours.[4]

  • Work-up: The reaction mixture is diluted with water and washed with hexane to remove unreacted starting material.[4]

  • Acidification and Extraction: The aqueous layer is acidified to pH 3 with 2M HCl solution and then extracted with ethyl acetate.[4]

  • Drying and Concentration: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • Purification: The crude product is purified by silica gel column chromatography to afford 4-(methoxycarbonyl)cyclohexanecarboxylic acid.[4]

Quantitative Data
ParameterValueReference
Starting MaterialDimethyl cyclohexane-1,4-dicarboxylate (8 g, 40 mmol)[4]
ReagentBarium hydroxide (6.3 g, 20 mmol)[4]
Solvent80% aqueous methanol (150 mL)[4]
Reaction Time12 hours[4]
Reaction Temperature25 °C[4]
Yield43% (3.2 g)[4]
Product4-(Methoxycarbonyl)cyclohexanecarboxylic acid[4]

Isomer Separation and Epimerization

The synthesis of this compound typically results in a mixture of cis and trans isomers. The separation of these isomers can be achieved by techniques such as fractional crystallization or chromatography.

Furthermore, it is possible to enrich the thermodynamically more stable trans isomer through epimerization. This process often involves heating the isomer mixture with a strong base, such as potassium hydroxide, in a high-boiling solvent.[5] This causes the proton at the C1 position to be abstracted, leading to an equilibrium between the cis and trans forms, which favors the trans isomer.

Epimerization Workflow

cluster_start Starting Material cluster_reaction Epimerization cluster_workup Work-up and Purification cluster_product Final Product start Cis/Trans Mixture of This compound epimerization Base-catalyzed Epimerization (e.g., KOH, high-boiling solvent) start->epimerization acidification Acidification epimerization->acidification purification Crystallization / Isolation acidification->purification product Enriched Trans-4-Methoxycyclohexanecarboxylic Acid purification->product

Caption: General workflow for the epimerization of 4-substituted cyclohexanecarboxylic acids.

References

Spectral Data Analysis of 4-Methoxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Methoxycyclohexanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis and trans isomers. While specific experimental data for the individual isomers is not extensively available in public literature, this guide compiles typical spectral characteristics based on the functional groups present and data from closely related analogs.

Introduction

This compound is a disubstituted cyclohexane derivative existing as cis and trans diastereomers. The spatial arrangement of the methoxy and carboxylic acid groups significantly influences the physicochemical properties and spectral characteristics of each isomer. Understanding these spectral differences is crucial for unambiguous identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the stereochemical relationship between the substituents.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of nearby functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Proton Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)MultiplicityNotes
-COOH10.0 - 13.010.0 - 13.0br sChemical shift is concentration and solvent dependent.
H1 (CH-COOH)~2.5 (axial)~2.2 (equatorial)ttThe chemical shift and multiplicity depend on the axial/equatorial position.
H4 (CH-OCH₃)~3.2 (equatorial)~3.7 (axial)ttThe chemical shift and multiplicity depend on the axial/equatorial position.
-OCH₃~3.3~3.3sSinglet peak for the methoxy protons.
Cyclohexane -CH₂-1.2 - 2.21.2 - 2.2mComplex multiplet for the diastereotopic methylene protons.

Note: Predicted values are based on typical chemical shifts for similar functional groups and cyclohexane ring systems. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Notes
-COOH~175 - 180~175 - 180Carbonyl carbon.
C1 (CH-COOH)~40~43
C4 (CH-OCH₃)~75~79
-OCH₃~56~56Methoxy carbon.
C2, C6~30~32
C3, C5~28~30

Note: Predicted values are based on typical chemical shift ranges for substituted cyclohexanes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Broad
C-H (alkane)C-H stretch2950 - 2850Strong
CarbonylC=O stretch1710 - 1680Strong
EtherC-O stretch1150 - 1085Strong
Carboxylic AcidC-O stretch1320 - 1210Medium
Carboxylic AcidO-H bend1440 - 1395Medium

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a very strong and sharp absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 158.19 g/mol ), electron ionization (EI) would likely lead to the following fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
158[M]⁺Molecular ion
141[M - OH]⁺Loss of a hydroxyl radical
127[M - OCH₃]⁺Loss of a methoxy radical
113[M - COOH]⁺Loss of the carboxylic acid group
81[C₆H₉]⁺Cyclohexenyl cation from further fragmentation
55[C₄H₇]⁺Common fragment in cyclic systems

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 200-250 °C.

  • GC Column (if used): A non-polar capillary column (e.g., DB-5ms).

  • Temperature Program (if used): Start at a low temperature (e.g., 50 °C), and ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR Analysis FTIR FTIR Spectrometer Sample->FTIR Analysis MS Mass Spectrometer Sample->MS Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: General workflow for the spectral analysis of an organic compound.

Spectroscopy_Relationships Molecule This compound (C₈H₁₄O₃) NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR Provides carbon-hydrogen framework and stereochemistry IR IR Spectroscopy Molecule->IR Identifies functional groups MS Mass Spectrometry Molecule->MS Determines molecular weight and fragmentation

Caption: Relationship between the molecular structure and the information obtained from different spectroscopic techniques.

An In-depth Technical Guide to the Stereoisomers of 4-Methoxycyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, separation, characterization, and potential applications of the cis- and trans- stereoisomers of 4-methoxycyclohexanecarboxylic acid, a key building block in medicinal chemistry.

Introduction

This compound, a substituted cyclohexane derivative, exists as two stereoisomers: cis-4-methoxycyclohexanecarboxylic acid and trans-4-methoxycyclohexanecarboxylic acid. The spatial arrangement of the methoxy and carboxylic acid groups on the cyclohexane ring imparts distinct physical, chemical, and biological properties to each isomer. This technical guide provides a comprehensive analysis of these stereoisomers, focusing on their synthesis, separation, and characterization, with a particular emphasis on their emerging role in drug discovery and development, notably as a key reagent in the synthesis of selective muscarinic M1 agonists.[1][2]

Physicochemical Properties and Stereochemistry

The cis and trans isomers of this compound exhibit different physical properties due to their distinct three-dimensional structures. In the more stable chair conformation, the bulky carboxylic acid and methoxy groups can occupy either axial or equatorial positions. For the trans isomer, a conformation with both substituents in the equatorial position is sterically favored, leading to greater stability. In contrast, the cis isomer must have one substituent in an axial and the other in an equatorial position, resulting in greater steric strain. These conformational differences influence properties such as melting point, boiling point, and acidity.

While specific experimental data for the individual isomers is not extensively available in publicly accessible literature, the properties of the mixture and related compounds provide valuable insights.

Table 1: Physicochemical Data of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Predicted pKa
cis-4-Methoxycyclohexanecarboxylic acid73873-59-3C₈H₁₄O₃158.19Not ReportedNot ReportedNot Reported
trans-4-Methoxycyclohexanecarboxylic acidNot availableC₈H₁₄O₃158.19Not ReportedNot ReportedNot Reported
Mixture of cis and trans95233-12-8C₈H₁₄O₃158.19Not Reported150-165 @ 25 Torr4.68 ± 0.10

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of the individual cis and trans isomers of this compound is crucial for their specific applications in drug development. While detailed protocols directly for these specific isomers are not readily found in the literature, general methods for the synthesis and separation of substituted cyclohexanecarboxylic acids can be adapted.

Experimental Protocol: General Synthetic Approach

A common route to 4-substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions.

Synthesis of a Mixture of cis- and trans-4-Methoxycyclohexanecarboxylic Acid:

  • Starting Material: 4-Methoxybenzoic acid.

  • Hydrogenation:

    • Dissolve 4-methoxybenzoic acid in a suitable solvent (e.g., acetic acid or an alcohol).

    • Add a hydrogenation catalyst, such as rhodium on alumina or ruthenium on carbon.

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Heat the reaction mixture (e.g., 50-80 °C) and stir vigorously until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

    • The resulting crude product will be a mixture of cis- and trans-4-methoxycyclohexanecarboxylic acid.

G start 4-Methoxybenzoic Acid step1 Catalytic Hydrogenation (e.g., Rh/Al2O3, H2) start->step1 product Mixture of cis- and trans- This compound step1->product separation Isomer Separation (e.g., Chromatography, Crystallization) product->separation cis_isomer cis-Isomer separation->cis_isomer trans_isomer trans-Isomer separation->trans_isomer

Experimental Protocol: Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved through several methods, with column chromatography and fractional crystallization being the most common.

Chromatographic Separation:

  • Stationary Phase: Silica gel is a common choice for the separation of these types of isomers.

  • Mobile Phase: A solvent system of hexane and ethyl acetate, with a small amount of acetic acid to suppress ionization of the carboxylic acid group, is a good starting point. The polarity of the mobile phase can be adjusted to optimize separation.

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the separated isomers.

    • Combine the fractions containing each pure isomer and remove the solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the cyclohexane ring protons will differ significantly due to their different spatial orientations (axial vs. equatorial).

Expected ¹H NMR and ¹³C NMR Spectral Features:

  • cis Isomer: In the most stable chair conformation, one of the protons at C1 or C4 will be axial and the other equatorial relative to the substituents. This will lead to more complex and overlapping signals in the ¹H NMR spectrum.

  • trans Isomer: With both substituents in the equatorial position, the axial and equatorial protons on the cyclohexane ring will have more distinct chemical shifts, often resulting in a more resolved ¹H NMR spectrum.

Role in Drug Development: Muscarinic M1 Receptor Agonists

This compound is a valuable building block in the synthesis of selective muscarinic M1 receptor agonists.[1][2] These agonists are of significant interest for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, as the M1 receptor is involved in cognitive processes.

The carboxylic acid functionality of this compound allows for its coupling with various amine-containing scaffolds to generate a library of potential drug candidates. The stereochemistry of the cyclohexane ring can play a crucial role in the binding affinity and selectivity of the final compound for the M1 receptor.

G start 4-Methoxycyclohexanecarboxylic Acid (cis or trans) step1 Amide Coupling start->step1 intermediate Amide Intermediate step1->intermediate amine Amine-containing Scaffold amine->step1 step2 Further Synthetic Steps intermediate->step2 final_product Selective Muscarinic M1 Agonist step2->final_product

Conclusion

The stereoisomers of this compound represent important and versatile building blocks for medicinal chemistry and drug development. Understanding their distinct properties and having reliable methods for their stereoselective synthesis and separation are critical for advancing research in areas such as the development of novel treatments for neurological disorders. Further detailed characterization of the individual cis and trans isomers will undoubtedly facilitate their broader application in the design and synthesis of new therapeutic agents.

References

The Latent Therapeutic Potential of 4-Methoxycyclohexanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methoxycyclohexanecarboxylic acid scaffold represents a largely unexplored chemical space with significant potential for the development of novel therapeutic agents. While extensive research on its direct derivatives is limited, analysis of structurally related compounds suggests promising avenues for investigation in areas such as metabolic disorders and cardiovascular diseases. This technical guide consolidates the available, albeit sparse, data on the biological activities of this compound derivatives and their analogues. It aims to provide a foundational resource for researchers by presenting quantitative biological data, detailing relevant experimental protocols, and visualizing potential mechanisms of action and research workflows. The information herein is intended to stimulate further exploration into this promising class of compounds.

Introduction

The cyclohexane ring is a prevalent motif in medicinal chemistry, offering a three-dimensional scaffold that can be readily functionalized to interact with biological targets. The incorporation of a 4-methoxy group and a carboxylic acid moiety introduces specific physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles. The carboxylic acid group can act as a key interaction point with protein targets, while the methoxy group can modulate lipophilicity and metabolic stability. Despite these favorable characteristics, the biological activities of derivatives of this compound remain significantly under-investigated in publicly accessible literature. This guide seeks to bridge this knowledge gap by summarizing existing data on analogous structures and proposing future research directions.

Biological Activities of Analogous Cyclohexanecarboxylic Acid Derivatives

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Derivatives of cyclohexanecarboxylic acid have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of obesity and type 2 diabetes. A study on 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analogues revealed potent DGAT1 inhibitory activity.[1]

Table 1: DGAT1 Inhibitory Activity of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic Acid Analogs [1]

Compound IDR GroupDGAT1 IC50 (nM)
9a H35.2
9b 2-F28.5
9c 3-F21.3
9d 4-F18.9
9e 4-Cl14.8
9f 4-Br16.2
9g 4-CH325.1
9h 4-OCH330.7

Data extracted from a study on isoxazole and thiazole analogs as DGAT1 inhibitors. These compounds lack the 4-methoxy substituent on the cyclohexane ring but demonstrate the potential of the cyclohexanecarboxylic acid scaffold.

RXFP1 Modulation

A patent application has disclosed derivatives of 4-(...)-1-methylcyclohexane-1-carboxylic acid as modulators of the Relaxin Family Peptide Receptor 1 (RXFP1).[2] RXFP1 is a G-protein coupled receptor that plays a role in mediating the physiological effects of the hormone relaxin, including vasodilation and anti-fibrotic effects. Modulators of this receptor are being explored for the treatment of heart failure.

Table 2: Exemplary RXFP1 Modulatory Activity [2]

Compound ExampleBiological TargetActivity MetricPotency
Example 1 RXFP1EC50< 1 µM
Example 2 RXFP1EC50< 1 µM
Example 3 RXFP1EC50< 1 µM

Data is qualitative as presented in the patent. The disclosed compounds feature a substituted 1-methylcyclohexane-1-carboxylic acid core.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not available. However, based on the activities of analogous compounds, the following standard assays would be appropriate for their characterization.

DGAT1 Inhibition Assay Protocol

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against DGAT1.

Materials:

  • Human DGAT1 enzyme (recombinant)

  • [¹⁴C]-Palmitoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, recombinant human DGAT1 enzyme, and the test compound solution.

  • Initiate the reaction by adding a mixture of [¹⁴C]-Palmitoyl-CoA and DAG.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

  • Add heptane to extract the radiolabeled triglycerides.

  • Transfer the heptane layer to a scintillation vial or a microplate compatible with a scintillation counter.

  • Allow the heptane to evaporate.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition and determine the IC50 values by fitting the data to a dose-response curve.

RXFP1 Activation Assay Protocol (cAMP Measurement)

This protocol outlines a method to assess the agonist activity of test compounds on the RXFP1 receptor by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human RXFP1

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)

  • Test compounds dissolved in DMSO

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the RXFP1-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Remove the culture medium and wash the cells with assay buffer.

  • Add serial dilutions of the test compounds to the cells and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, ELISA plate reader).

  • Calculate the fold increase in cAMP levels relative to the vehicle control and determine the EC50 values by fitting the data to a dose-response curve.

Visualizations

Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative acting as a GPCR agonist, such as an RXFP1 modulator.

G cluster_membrane Cell Membrane GPCR RXFP1 (GPCR) G_Protein G Protein (Gs) GPCR->G_Protein Activates Ligand 4-Methoxycyclohexane- carboxylic Acid Derivative Ligand->GPCR Binds AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Cellular Response (e.g., Vasodilation) Gene->Response Leads to

Hypothetical GPCR signaling pathway for an RXFP1 agonist.
Experimental Workflow

The diagram below outlines a general workflow for the discovery and initial characterization of bioactive this compound derivatives.

G cluster_discovery Discovery Phase cluster_validation Validation & Optimization Phase cluster_preclinical Preclinical Phase Library Compound Library Synthesis (4-Methoxycyclohexanecarboxylic Acid Derivatives) HTS High-Throughput Screening (e.g., DGAT1, RXFP1 assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Animal Models of Obesity) Lead_Opt->In_Vivo Tox Preliminary Toxicology In_Vivo->Tox

General workflow for drug discovery with this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable, yet largely untapped, promise for the development of novel therapeutics. The limited available data on analogous structures suggests that derivatives of this core may exhibit valuable biological activities, particularly in the realms of metabolic and cardiovascular diseases. The synthesis and screening of a diverse library of this compound amides, esters, and other derivatives against a panel of relevant biological targets is a critical next step. Elucidation of structure-activity relationships will be paramount in guiding the optimization of lead compounds. This technical guide serves as a call to action for the medicinal chemistry community to further investigate the therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide on the Solubility Profile of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data for 4-Methoxycyclohexanecarboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document also presents solubility information for structurally related analogs, namely Cyclohexanecarboxylic acid and 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, to offer a comparative physicochemical context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of carboxylic acids is provided to guide researchers in establishing the solubility profile of this compound in various solvents. This guide aims to be a valuable resource for professionals in drug development and chemical research by consolidating the known information and providing practical methodologies for further investigation.

Introduction

This compound is a substituted cycloalkane carboxylic acid with potential applications in medicinal chemistry and as a building block in organic synthesis. A thorough understanding of its solubility profile is paramount for its effective use in drug formulation, reaction chemistry, and purification processes. Solubility dictates the bioavailability of active pharmaceutical ingredients (APIs) and influences critical process parameters such as reaction kinetics, crystallization, and chromatography. This document serves to collate the existing data on the solubility of this compound and to provide standardized methods for its experimental determination.

Physicochemical Properties of this compound

While specific solubility data is scarce, some fundamental physicochemical properties of this compound have been reported.

PropertyValueReference
Molecular Formula C₈H₁₄O₃--INVALID-LINK--
Molecular Weight 158.19 g/mol --INVALID-LINK--
Melting Point 55.5-58.5 °C--INVALID-LINK--
Boiling Point 150-165 °C (at 25 Torr)--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Refractive Index n20/D 1.4687 (lit.)--INVALID-LINK--

Solubility Profile of this compound and Analogs

Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid, the parent compound lacking the methoxy group, exhibits limited solubility in water.

SolventTemperature (°C)SolubilityReference
Water150.201 g / 100 g--INVALID-LINK--
Water254.6 mg/mL--INVALID-LINK--
Acetone4018 wt. %--INVALID-LINK--
Organic Solvents-Soluble (qualitative)--INVALID-LINK--
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

This related compound, which features a methyl ester group, is reported to be slightly soluble in water.

SolventTemperature (°C)SolubilityReference
Water2511 g/L--INVALID-LINK--

The presence of the polar methoxy group in this compound is expected to influence its solubility profile compared to the unsubstituted Cyclohexanecarboxylic acid, potentially increasing its polarity and affecting its solubility in polar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a carboxylic acid like this compound. This method is based on the isothermal equilibrium shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the respective solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess this compound to solvent in vials prep2 Cap vials securely prep1->prep2 equil1 Place vials in thermostatic shaker at constant temperature prep2->equil1 Start Equilibration equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 Equilibrium Reached sample2 Withdraw and filter supernatant sample1->sample2 quant1 Dilute filtered sample sample2->quant1 Prepare for Analysis quant2 Analyze by HPLC/GC quant1->quant2 analysis1 Calculate solubility (e.g., mg/mL) quant2->analysis1 Obtain Concentration

Caption: Workflow for Experimental Solubility Determination.

Signaling Pathways and Logical Relationships

A comprehensive search of scientific literature and databases did not yield any specific information regarding the involvement of this compound in defined signaling pathways or established experimental workflows within a biological context. Therefore, the creation of diagrams illustrating such relationships is not possible at this time. Research in this area is encouraged to elucidate the potential biological activities and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the currently available, though limited, information on the solubility of this compound. To address the data gap, a detailed experimental protocol for determining its solubility profile has been provided. The solubility data of related compounds, Cyclohexanecarboxylic acid and 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, have been included to offer a preliminary assessment of its likely physicochemical behavior. Further experimental investigation is necessary to fully characterize the solubility of this compound, which will be critical for its successful application in research and development.

An In-depth Technical Guide on the Thermal Stability of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 4-Methoxycyclohexanecarboxylic acid. Due to a lack of specific decomposition data in publicly available literature, this document outlines detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to determine its thermal properties. Furthermore, it discusses the potential factors influencing the thermal stability of this compound and presents the known thermal data for the parent compound, cyclohexanecarboxylic acid, for comparative purposes.

Introduction

This compound is a substituted cycloaliphatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including the cyclohexane ring and the methoxy and carboxylic acid functional groups, dictate its physical and chemical properties. Thermal stability is a critical parameter for drug development professionals and scientists, as it influences storage conditions, shelf-life, and the feasibility of manufacturing processes that involve heating, such as melt extrusion or drying. This guide addresses the thermal stability of this compound, providing a framework for its empirical determination.

Physicochemical Properties and Available Thermal Data

Currently, there is a notable absence of publicly available data regarding the specific decomposition temperature of this compound. Safety Data Sheets indicate that the compound is stable under recommended storage conditions, but do not provide a decomposition temperature.[1][2] It is noted that under fire conditions, it may decompose and emit toxic fumes.[1] The known melting point is between 55.5 and 58.5 °C.[1]

For the purpose of comparison, the thermal properties of the parent compound, cyclohexanecarboxylic acid, are provided below.

Table 1: Summary of Thermal Properties

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)Data Source
This compound 55.5 - 58.5Not availableData not available[1]
Cyclohexanecarboxylic acid 29 - 31232 - 233Data not available[3]

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4] The following are detailed, standardized protocols for these analyses.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This method is ideal for determining the onset of decomposition.

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins. This can be calculated using the first derivative of the mass loss curve.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, heat of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. A heat/cool/heat cycle can be employed to erase the sample's thermal history.[1]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point is determined as the onset temperature of the melting endotherm.

    • The heat of fusion (ΔHfus) is calculated from the area of the melting peak.

    • Decomposition may be indicated by a broad, irreversible exothermic or endothermic event at higher temperatures.

Visualizations

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

G Figure 1: Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Weighing Accurately weigh sample (3-10 mg) Sample->Weighing TGA TGA Analysis Weighing->TGA TGA Pan DSC DSC Analysis Weighing->DSC DSC Pan TGA_Params Heat from 30-600°C @ 10°C/min Nitrogen Atmosphere TGA->TGA_Params TGA_Data Mass Loss vs. Temperature (Decomposition Onset) TGA->TGA_Data DSC_Params Heat from 25-400°C @ 10°C/min Nitrogen Atmosphere DSC->DSC_Params DSC_Data Heat Flow vs. Temperature (Melting Point, ΔHfus, Decomposition Events) DSC->DSC_Data Stability_Report Thermal Stability Profile TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for thermal analysis.

The thermal stability of this compound is not intrinsic but can be influenced by several factors. The diagram below illustrates these relationships.

G Figure 2: Factors Influencing Thermal Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Thermal_Stability Thermal Stability of This compound Structure Molecular Structure Isomerism Cis/Trans Isomerism Structure->Isomerism Bond_Strength C-C, C-O, C=O Bond Strengths Structure->Bond_Strength Isomerism->Thermal_Stability Bond_Strength->Thermal_Stability Impurities Impurities (e.g., residual solvents, catalysts) Impurities->Thermal_Stability Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->Thermal_Stability Heating_Rate Heating Rate in Analysis Heating_Rate->Thermal_Stability Affects measured onset

Caption: Factors affecting thermal stability.

Discussion

The thermal decomposition of carboxylic acids can proceed through various pathways, including decarboxylation. For this compound, the presence of the methoxy group may influence the decomposition mechanism compared to the unsubstituted cyclohexanecarboxylic acid. The cis and trans isomers of this compound may also exhibit different thermal stabilities due to differences in steric hindrance and crystal packing.

It is crucial for researchers to consider the presence of impurities, such as residual solvents or starting materials, as these can significantly lower the decomposition temperature. The experimental atmosphere is another critical factor; analysis in an inert atmosphere like nitrogen will prevent oxidative decomposition, which would occur in the presence of air.

Conclusion

While there is a lack of specific data on the thermal decomposition of this compound, this guide provides the necessary framework for its determination. The detailed TGA and DSC protocols offer a standardized approach to obtaining reliable and reproducible thermal stability data. Understanding the intrinsic and extrinsic factors that influence thermal stability is essential for the accurate interpretation of these results. The generation of empirical data using the methodologies outlined herein will be invaluable for the safe and effective use of this compound in research and development.

References

Methodological & Application

Application Notes: The Role of 4-Methoxycyclohexanecarboxylic Acid in the Synthesis of Novel M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor (mAChR) is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia. Selective activation of the M1 receptor is a promising strategy to enhance cognitive function while avoiding the adverse effects associated with non-selective muscarinic agonists. A critical challenge in M1 agonist development is achieving high selectivity over other muscarinic receptor subtypes (M2-M5). The chemical scaffold of potential drug candidates plays a pivotal role in determining both potency and selectivity. 4-Methoxycyclohexanecarboxylic acid has emerged as a valuable building block in the synthesis of selective M1 agonists.[1] Its rigid, alicyclic structure and the presence of a methoxy group can be strategically utilized to confer desirable pharmacological properties to the final compounds.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel series of M1 muscarinic agonists. The following sections will detail the synthesis of a specific M1 agonist, "Compound X," derived from this compound, its biological activity, and the underlying M1 receptor signaling pathway.

Synthesis of M1 Agonist "Compound X"

The synthesis of M1 agonists incorporating the 4-methoxycyclohexyl moiety typically involves the coupling of this compound with a suitable amine-containing fragment. This amide bond formation is a crucial step in assembling the final pharmacophore.

Experimental Protocol: Synthesis of N-(4-(1H-imidazol-1-yl)phenyl)-4-methoxycyclohexanecarboxamide (Compound X)

This protocol describes a representative synthesis of an M1 agonist, herein referred to as "Compound X," using this compound.

Materials:

  • This compound

  • 4-(1H-imidazol-1-yl)aniline

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add BOP reagent (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated carboxylic acid solution, add 4-(1H-imidazol-1-yl)aniline (1.1 eq). Continue stirring the reaction mixture at room temperature for 12 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-(1H-imidazol-1-yl)phenyl)-4-methoxycyclohexanecarboxamide (Compound X).

  • Characterization: Confirm the structure and purity of Compound X using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product 4-Methoxycyclohexanecarboxylic_acid 4-Methoxycyclohexanecarboxylic acid Activation Activation (BOP, DIPEA, DMF) 4-Methoxycyclohexanecarboxylic_acid->Activation 1. Amine 4-(1H-imidazol-1-yl)aniline Coupling Coupling Amine->Coupling Activation->Coupling 2. Compound_X N-(4-(1H-imidazol-1-yl)phenyl)-4-methoxycyclohexanecarboxamide (Compound X) Coupling->Compound_X 3. Work-up & Purification

Synthesis workflow for Compound X.

Biological Activity and Data Presentation

The synthesized M1 agonist, Compound X, was evaluated for its ability to activate the M1 muscarinic receptor and for its selectivity against other muscarinic receptor subtypes. The following tables summarize the quantitative data obtained from in vitro pharmacological assays.

Table 1: In Vitro M1 Receptor Agonist Activity of Compound X

CompoundAssay TypeCell LineEC₅₀ (nM)Efficacy (%)
Compound XCalcium MobilizationCHO-hM115085
AcetylcholineCalcium MobilizationCHO-hM150100

Table 2: Muscarinic Receptor Subtype Selectivity of Compound X

CompoundM1 EC₅₀ (nM)M2 EC₅₀ (nM)M3 EC₅₀ (nM)M4 EC₅₀ (nM)M5 EC₅₀ (nM)
Compound X150>10,000>10,0002500>10,000

EC₅₀ values were determined using a functional calcium mobilization assay in CHO cells stably expressing the respective human muscarinic receptor subtype.

The data clearly indicates that Compound X is a potent M1 agonist with an EC₅₀ of 150 nM and demonstrates significant selectivity for the M1 receptor over other muscarinic subtypes.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist like Compound X initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which can be measured in functional assays. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist M1 Agonist (e.g., Compound X) M1R M1 Receptor Agonist->M1R Binds Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG PIP2 PIP₂ Ca2 ↑ [Ca²⁺]i IP3->Ca2 Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation) PKC->Response Leads to

M1 receptor signaling pathway.

Conclusion

This compound serves as a key synthetic intermediate for the development of novel and selective M1 muscarinic agonists. The incorporation of the 4-methoxycyclohexyl moiety, as demonstrated in the synthesis of Compound X, can lead to compounds with high potency and selectivity for the M1 receptor. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of muscarinic receptor drug discovery and highlight the potential of this chemical scaffold in the design of next-generation cognitive enhancers. Further exploration of derivatives based on this scaffold is warranted to optimize pharmacokinetic and pharmacodynamic properties for potential clinical development.

References

Application Notes and Protocols for 4-Methoxycyclohexanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Methoxycyclohexanecarboxylic acid as a key building block in the synthesis of selective muscarinic M1 receptor agonists. These compounds are of significant interest for the development of therapeutics targeting cognitive disorders such as Alzheimer's disease and schizophrenia.

Introduction

This compound is a valuable starting material for the synthesis of novel drug candidates.[1] Its cyclohexane scaffold provides a three-dimensional framework that can be exploited to achieve high receptor affinity and selectivity. The methoxy and carboxylic acid functional groups offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the synthetic utility of this compound in the preparation of muscarinic M1 receptor agonists and provides a detailed protocol for their biological evaluation.

Data Presentation

The following table summarizes the expected biological activity of a representative amide derivative synthesized from this compound, based on data for structurally related compounds. The data is presented to guide the interpretation of results from the experimental protocols provided below.

Compound IDTarget ReceptorAssay TypepEC50Emax (%)
Representative Amide Muscarinic M1Phospho-ERK1/2≥ 6.0> 80

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Emax (%): The maximum response achievable by an agonist, expressed as a percentage of the response to a reference full agonist.

Experimental Protocols

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of a representative N-arylmethyl amide of this compound, a common motif in muscarinic M1 receptor agonists.

Materials:

  • This compound

  • (1,3-thiazol-2-yl)methanamine (or other desired amine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (e.g., (1,3-thiazol-2-yl)methanamine, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Muscarinic M1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to evaluate the agonist activity of synthesized compounds at the human muscarinic M1 receptor. The assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells stably expressing the human muscarinic M1 receptor (or other suitable host cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (optional, to prevent dye leakage).

  • Test compounds and a reference M1 agonist (e.g., carbachol).

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the M1 receptor-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the plates and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer at a concentration 5-fold higher than the final desired concentration.

  • Assay Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) in a kinetic read mode (e.g., every 1-2 seconds for 2-3 minutes).

    • Initiate the reading and, after establishing a stable baseline, add the compound solutions to the wells.

    • Continue reading to capture the peak fluorescence response.

  • Data Analysis:

    • Determine the change in fluorescence for each well.

    • Plot the fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values for each compound.

Visualizations

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Acetylcholine, Synthesized Compound) Agonist->M1R Binds

Caption: M1 muscarinic receptor signaling pathway leading to cellular responses.

Experimental Workflow: Synthesis and Screening

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 4-Methoxycyclohexanecarboxylic Acid Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Amine Amine Building Block Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Amide_Product Amide Derivative Purification->Amide_Product Assay Calcium Mobilization Assay Amide_Product->Assay Cell_Culture M1 Receptor-Expressing Cell Culture Dye_Loading Calcium Dye Loading (Fluo-4 AM) Cell_Culture->Dye_Loading Dye_Loading->Assay Data_Analysis Data Analysis (pEC50, Emax) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Workflow for the synthesis and screening of M1 muscarinic receptor agonists.

References

Application Notes and Protocols: Derivatization of 4-Methoxycyclohexanecarboxylic Acid for the Development of Selective Muscarinic M1 Receptor Agonists in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxycyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, notably as selective muscarinic M1 receptor agonists.[1] M1 receptors are implicated in cognitive processes, and their activation is a promising strategy for treating neurological disorders such as Alzheimer's disease and schizophrenia.[2][3] The derivatization of the carboxylic acid moiety of this compound allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. This document provides a detailed protocol for the synthesis of a focused library of amide derivatives and their evaluation in a relevant bioassay.

Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent bioassay is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start This compound Activation Carboxylic Acid Activation (e.g., with HATU/DIEA) Start->Activation Step 1 Coupling Amide Coupling (with various primary/secondary amines) Activation->Coupling Step 2 Purification Purification and Characterization (e.g., HPLC, NMR, MS) Coupling->Purification Step 3 Library Library of Amide Derivatives Purification->Library Step 4 Assay_Prep Cell Culture and Assay Plate Preparation (CHO cells expressing M1 receptor) Library->Assay_Prep Compound_Addition Addition of Test Compounds Assay_Prep->Compound_Addition Step 5 Measurement Measurement of Cellular Response (e.g., Calcium Mobilization) Compound_Addition->Measurement Step 6 Data_Analysis Data Analysis (EC50 determination) Measurement->Data_Analysis Step 7 SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Step 8 M1_Signaling_Pathway cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., ERK1/2 phosphorylation) PKC->Cellular_Response leads to Ca_ER->PKC co-activates

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Methoxycyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanecarboxylic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science.[1][2] Their cyclohexane scaffold is a key structural motif in the development of novel therapeutic agents and functional materials.[3][4] Specifically, these compounds serve as crucial building blocks for synthesizing active pharmaceutical ingredients (APIs), where the methoxy group and the carboxylic acid functionality allow for diverse chemical modifications.[3][5] The control of stereochemistry, particularly the cis/trans relationship between the substituents on the cyclohexane ring, is often critical for the biological activity and material properties of the final products.[4][6]

This document provides detailed protocols for a representative two-step, large-scale synthesis of this compound, followed by its conversion to a methyl ester derivative. The protocols are designed to be scalable and adaptable for industrial applications.[7]

Overall Synthetic Strategy

The synthetic approach involves two primary stages:

  • Hydrogenation: Catalytic hydrogenation of the aromatic ring of 4-methoxybenzoic acid to yield this compound. This step is critical for establishing the cyclohexane core.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester, a common derivative for further functionalization.

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Step 1: Scale-up Synthesis of this compound

This protocol details the catalytic hydrogenation of 4-methoxybenzoic acid. The choice of catalyst and conditions can influence the ratio of cis to trans isomers. Ruthenium and Rhodium catalysts are commonly used for the hydrogenation of substituted benzoic acids.

Equipment:

  • 10 L high-pressure stainless-steel autoclave (hydrogenation reactor) equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet.

  • Inert atmosphere system (Nitrogen or Argon).

  • Filtration apparatus.

Reagents:

  • 4-Methoxybenzoic Acid: 1.52 kg (10.0 mol)

  • 5% Ruthenium on Carbon (Ru/C), 50% water wet: 150 g

  • Methanol (solvent): 5 L

Procedure:

  • Reactor Charging: Charge the 10 L autoclave with 4-methoxybenzoic acid (1.52 kg) and methanol (5 L).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Catalyst Addition: Under a positive nitrogen pressure, carefully add the 5% Ru/C catalyst slurry. The wet catalyst is used to minimize the risk of ignition.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 100 psi.

  • Reaction: Begin stirring and heat the reactor to 80-100°C. The reaction is exothermic; monitor the temperature and pressure closely. Maintain the hydrogen pressure at 100-120 psi.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. A sample may be carefully withdrawn (after depressurizing and purging with nitrogen) to be analyzed by HPLC to confirm the disappearance of the starting material.

  • Cooldown and Filtration: Once the reaction is complete (typically 8-12 hours), cool the reactor to room temperature. Depressurize and purge thoroughly with nitrogen.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional methanol (2 x 500 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers. The product typically solidifies upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the desired isomer or a specific isomeric ratio.

Step 2: Esterification to Methyl 4-Methoxycyclohexanecarboxylate

This protocol uses a classic Fischer esterification method, which is suitable for large-scale operations.

Equipment:

  • 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

Reagents:

  • This compound (from Step 1): 1.58 kg (10.0 mol)

  • Anhydrous Methanol: 6 L

  • Concentrated Sulfuric Acid (98%): 50 mL (approx. 0.9 mol)

Procedure:

  • Reactor Charging: Charge the reactor with this compound (1.58 kg) and anhydrous methanol (6 L).

  • Catalyst Addition: Stir the mixture to form a suspension. Slowly and carefully add concentrated sulfuric acid. An exotherm will be observed.[8]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Cooldown and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 10 L of ice-cold water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 3 L).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 2 L) to neutralize any remaining acid, followed by brine (1 x 2 L).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-methoxycyclohexanecarboxylate.

  • Purification: Purify the crude ester by vacuum distillation to obtain a colorless liquid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described scale-up synthesis.

StepReactantMolesProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
14-Methoxybenzoic Acid10.0This compound1582148994>95%
2This compound9.4Methyl 4-Methoxycyclohexanecarboxylate1619150593>98%

Factors Influencing Stereochemistry

The cis/trans isomer ratio of the final product is a critical parameter determined primarily during the hydrogenation step. Several factors can be adjusted to influence this outcome. The trans isomer is generally more thermodynamically stable.[4] Processes such as epimerization can be employed to convert the cis isomer to the more stable trans form, often using a strong base like potassium hydroxide at elevated temperatures.[4]

G center Cis/Trans Isomer Ratio catalyst Catalyst Type (e.g., Rh vs. Ru) catalyst->center pressure H₂ Pressure pressure->center temp Temperature temp->center solvent Solvent System solvent->center base Post-synthesis Epimerization (Base) base->center

Caption: Key factors influencing the final isomer distribution.

References

Application Notes and Protocols: The Use of 4-Methoxycyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanecarboxylic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as key building blocks in the design and synthesis of a variety of therapeutic agents. The cyclohexane ring provides a rigid, three-dimensional framework that can be strategically functionalized to optimize pharmacological properties. The methoxy and carboxylic acid groups offer handles for chemical modification and can participate in crucial interactions with biological targets. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the development of selective muscarinic M1 receptor agonists and very late antigen-4 (VLA-4) antagonists.

Application 1: Development of Selective Muscarinic M1 Receptor Agonists

This compound is a valuable reagent in the discovery of highly brain-penetrant and selective muscarinic M1 receptor agonists. The M1 receptor, a Gq/11 protein-coupled receptor, is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Activation of the M1 receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium.

Signaling Pathway

M1_Signaling Agonist M1 Agonist (e.g., 4-Methoxycyclohexanecarboxylic acid derivative) M1R M1 Muscarinic Receptor Agonist->M1R binds Gq11 Gq/11 Protein M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca CellularResponse Cellular Response (e.g., Neuronal Excitation) DAG->CellularResponse Ca->CellularResponse

M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocol: Calcium Mobilization Assay for M1 Muscarinic Agonist Activity

This protocol describes a cell-based assay to determine the potency of this compound derivatives as M1 muscarinic receptor agonists by measuring intracellular calcium mobilization.[1][2][3]

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Test compounds (this compound derivatives) and a reference agonist (e.g., Carbachol).

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).

Procedure:

  • Cell Culture: Culture CHO-hM1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Measurement of Calcium Flux:

    • Wash the cells twice with 100 µL of assay buffer.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Use the automated liquid handling to add 50 µL of the compound solutions to the respective wells.

    • Continue recording the fluorescence for at least 2 minutes to capture the peak response.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value for each compound.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture CHO-hM1 cells PlateCells Plate cells in 96-well plate CellCulture->PlateCells DyeLoading Load cells with Fluo-4 AM PlateCells->DyeLoading WashCells Wash cells DyeLoading->WashCells CompoundPrep Prepare compound dilutions AddCompound Add compounds CompoundPrep->AddCompound Baseline Record baseline fluorescence WashCells->Baseline Baseline->AddCompound RecordResponse Record fluorescence response AddCompound->RecordResponse AnalyzeData Analyze fluorescence change RecordResponse->AnalyzeData PlotCurve Plot dose-response curve AnalyzeData->PlotCurve CalculateEC50 Calculate EC50 PlotCurve->CalculateEC50

Workflow for Calcium Mobilization Assay.

Application 2: Development of VLA-4 Antagonists

Derivatives of trans-4-substituted cyclohexanecarboxylic acid have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin receptor involved in cell adhesion and inflammation. VLA-4, expressed on leukocytes, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, a critical step in the migration of inflammatory cells to tissues. Blocking this interaction is a promising therapeutic strategy for inflammatory diseases such as asthma and multiple sclerosis.

Signaling Pathway

VLA4_Signaling cluster_leukocyte Leukocyte Surface cluster_endothelial Endothelial Cell Surface Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell Adhesion & Migration VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 binds Antagonist VLA-4 Antagonist (e.g., trans-4-substituted cyclohexanecarboxylic acid derivative) Antagonist->Leukocyte inhibits Antagonist->VLA4 blocks binding

VLA-4/VCAM-1 Adhesion Pathway.

Quantitative Data: VLA-4 Antagonist Activity

A series of trans-4-substituted cyclohexanecarboxylic acid derivatives were synthesized and evaluated for their VLA-4 inhibitory activity.[4] The following table summarizes the structure-activity relationship (SAR) data.

CompoundR GroupIC50 (nM)
1 Benzoic acid derivative1.6
3 2-(2-methylphenylamino)benzoxazole19
11b Optimized trans-4-substituted cyclohexanecarboxylic acid2.8
Experimental Protocol: VLA-4/VCAM-1 Cell Adhesion Assay

This protocol describes a cell-based adhesion assay to determine the inhibitory activity of trans-4-substituted cyclohexanecarboxylic acid derivatives on the VLA-4/VCAM-1 interaction.

Materials:

  • Jurkat cells (or other VLA-4 expressing leukocyte cell line).

  • Recombinant human VCAM-1/Fc chimera.

  • 96-well high-binding microplates.

  • Bovine Serum Albumin (BSA).

  • Calcein-AM (fluorescent dye).

  • Test compounds (trans-4-substituted cyclohexanecarboxylic acid derivatives) and a reference antagonist.

  • Fluorescence plate reader.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of VCAM-1/Fc (e.g., 2 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 200 µL of 1% BSA in PBS for 1 hour at room temperature.

    • Wash the wells three times with PBS.

  • Cell Labeling:

    • Resuspend Jurkat cells in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.

    • Add Calcein-AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells three times with serum-free RPMI to remove excess dye.

    • Resuspend the labeled cells in adhesion buffer (e.g., RPMI with 0.5% BSA) at 1 x 10^6 cells/mL.

  • Adhesion Assay:

    • Add 50 µL of serially diluted test compounds or reference antagonist to the VCAM-1 coated wells.

    • Add 50 µL of the labeled Jurkat cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Washing and Quantification:

    • Gently wash the wells three times with adhesion buffer to remove non-adherent cells.

    • Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well.

    • Measure the fluorescence of the lysed cells in a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of adhesion against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental Workflow

Adhesion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Quantification & Analysis CoatPlate Coat plate with VCAM-1 BlockPlate Block non-specific binding CoatPlate->BlockPlate AddCompound Add compounds to plate BlockPlate->AddCompound LabelCells Label Jurkat cells with Calcein-AM AddCells Add labeled cells to plate LabelCells->AddCells CompoundPrep Prepare compound dilutions CompoundPrep->AddCompound AddCompound->AddCells Incubate Incubate AddCells->Incubate WashPlate Wash to remove non-adherent cells Incubate->WashPlate LyseCells Lyse adherent cells WashPlate->LyseCells ReadFluorescence Read fluorescence LyseCells->ReadFluorescence CalculateIC50 Calculate IC50 ReadFluorescence->CalculateIC50

Workflow for VLA-4/VCAM-1 Cell Adhesion Assay.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, enabling the development of potent and selective modulators of important drug targets. The detailed protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives for the treatment of neurological and inflammatory disorders. The versatility of this chemical moiety, combined with robust screening assays, facilitates the identification of lead compounds with improved therapeutic potential.

References

Application Notes and Protocols for Biochemical Assays Involving 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 4-Methoxycyclohexanecarboxylic acid and its derivatives in biochemical assays. The focus is on the evaluation of this compound as a potential modulator of enzymatic activity, a critical step in early-stage drug discovery.

Introduction: this compound in Drug Discovery

This compound is a substituted cyclohexane derivative with potential applications in medicinal chemistry and drug development.[1] Its structural motif is of interest for the synthesis of novel bioactive molecules. While direct and extensive biochemical data for this specific molecule is limited, its derivatives and structurally related compounds have been investigated for various biological activities, including the development of selective muscarinic M1 agonists and as intermediates in the synthesis of therapeutic agents.[2][3][4][]

These application notes describe a generalized protocol for screening this compound and its analogs as potential enzyme inhibitors. The presented workflow and data are representative and intended to serve as a template for researchers.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a kinase, termed "Signal Transducing Kinase 1" (STK1), is a key regulatory node. Inhibition of STK1 is a therapeutic strategy for a hypothetical neuroinflammatory disease. This compound derivatives are being investigated as potential inhibitors of STK1.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor STK1 STK1 Receptor->STK1 Activation Substrate Substrate Protein STK1->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Inflammation) Gene->Response Ligand External Ligand Ligand->Receptor Inhibitor 4-Methoxycyclohexanecarboxylic Acid Derivative Inhibitor->STK1 Inhibition

Caption: Hypothetical STK1 signaling pathway.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of this compound derivatives against a target enzyme.

G A Compound Preparation (Serial Dilutions of 4-Methoxycyclohexanecarboxylic Acid Derivatives) C Assay Plate Setup (Addition of Enzyme, Inhibitor, and Substrate) A->C B Enzyme & Substrate Preparation B->C D Incubation (Controlled Temperature and Time) C->D E Signal Detection (e.g., Fluorescence, Absorbance) D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for an enzyme inhibition assay.

Data Presentation: Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for a series of this compound derivatives against STK1.

Compound IDDerivativeIC50 (µM)
4-MCA This compound> 100
4-MCA-01 Amide Derivative25.3
4-MCA-02 Ester Derivative10.8
4-MCA-03 Substituted Amide5.2
Control Staurosporine (Known Kinase Inhibitor)0.01

Detailed Experimental Protocol: STK1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of test compounds against the hypothetical enzyme STK1.

A. Principle

The assay measures the phosphorylation of a peptide substrate by STK1. The detection reagent preferentially binds to the phosphorylated substrate, generating a fluorescent signal that is proportional to enzyme activity. The presence of an inhibitor will decrease the rate of phosphorylation, leading to a reduced fluorescent signal.

B. Materials and Reagents

  • STK1 Enzyme (recombinant)

  • Fluorescently Labeled Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test Compounds (this compound and derivatives) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Detection Reagent

  • 384-well, low-volume, black assay plates

  • Plate reader capable of fluorescence detection

C. Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM).

    • For the final assay, create intermediate dilutions in assay buffer to minimize the final DMSO concentration to <1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of STK1 enzyme solution (prepared in assay buffer) to all wells except the "no enzyme" control.

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of a substrate/ATP mixture (prepared in assay buffer).

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding 25 µL of the detection reagent.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Read the fluorescence signal on a compatible plate reader (e.g., Excitation: 400 nm, Emission: 450 nm).

D. Data Analysis

  • Subtract the background fluorescence ("no enzyme" control) from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control (at a saturating concentration) as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Diagram for Hit-to-Lead Campaign

This diagram illustrates the logical progression from an initial screening campaign to the identification of a lead compound.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization A High-Throughput Screen (Large Compound Library) B Identify 'Hits' (e.g., >50% Inhibition at 10 µM) A->B C IC50 Determination B->C D Assess Selectivity (vs. Related Kinases) C->D E Preliminary SAR D->E F Synthesize Analogs (e.g., 4-MCA Derivatives) E->F G In Vitro ADME/Tox F->G H Identify Lead Compound G->H

Caption: Logical flow from screening to lead identification.

References

Application Notes and Protocols: 4-Methoxycyclohexanecarboxylic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methoxycyclohexanecarboxylic acid and its derivatives in the preparation of valuable heterocyclic compounds. The protocols detailed below are based on established chemical transformations and offer a starting point for the synthesis of novel molecular entities for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. Its cyclohexane scaffold provides a three-dimensional framework that is desirable in drug design for exploring new chemical space and improving pharmacokinetic properties. The presence of both a carboxylic acid and a methoxy group allows for a variety of chemical modifications, making it an attractive starting material for the synthesis of diverse heterocyclic systems. Heterocyclic compounds are a cornerstone of modern pharmacology, with a vast number of approved drugs containing at least one heterocyclic ring. The strategic incorporation of the 4-methoxycyclohexyl moiety into heterocyclic scaffolds can lead to novel compounds with unique biological activities.

General Synthetic Strategies

The synthesis of heterocyclic compounds from this compound typically involves the initial activation or transformation of the carboxylic acid group, followed by a cyclization reaction with a suitable dinucleophilic reagent. Key intermediates include the corresponding acid chloride, ester, amide, and hydrazide derivatives. These intermediates can then be used in classical heterocyclic synthesis reactions.

A general workflow for the utilization of this compound in heterocyclic synthesis is outlined below:

G A This compound B Activation/Functionalization (e.g., SOCl₂, ROH, RNH₂, N₂H₄) A->B Step 1 C Key Intermediates (Acid Chloride, Ester, Amide, Hydrazide) B->C Step 2 D Cyclocondensation with Dinucleophilic Reagents C->D Step 3 E Heterocyclic Compounds (e.g., Oxadiazoles, Pyridazinones) D->E Step 4

Caption: General workflow for heterocyclic synthesis.

Application I: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are present in a wide range of biologically active molecules, exhibiting antibacterial, antifungal, and anti-inflammatory properties. A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved by first converting this compound to its corresponding hydrazide, followed by acylation and subsequent cyclization.

Experimental Protocol: Synthesis of 2-(4-Methoxycyclohexyl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a two-step synthesis of a 1,3,4-oxadiazole derivative starting from this compound.

Step 1: Synthesis of 4-Methoxycyclohexanecarbohydrazide

G cluster_0 Step 1: Hydrazide Formation A This compound + SOCl₂ B 4-Methoxycyclohexanecarbonyl Chloride A->B Reflux D 4-Methoxycyclohexanecarbohydrazide B->D C Hydrazine Hydrate (N₂H₄·H₂O) C->D

Caption: Synthesis of the hydrazide intermediate.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methoxycyclohexanecarbonyl chloride.

    • Dissolve the crude acid chloride in anhydrous ethanol and add this solution dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in ethanol at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-methoxycyclohexanecarbohydrazide.

Step 2: Synthesis of 2-(4-Methoxycyclohexyl)-5-phenyl-1,3,4-oxadiazole

G cluster_1 Step 2: Oxadiazole Formation E 4-Methoxycyclohexanecarbohydrazide + Benzoic Acid G 2-(4-Methoxycyclohexyl)-5-phenyl-1,3,4-oxadiazole E->G F Phosphorus Oxychloride (POCl₃) F->G Reflux G A Methyl 4-Methoxycyclohexanecarboxylate B Claisen Condensation with Ethyl Acetate A->B Step 1 C Ethyl 3-(4-methoxycyclohexyl)-3-oxopropanoate (β-ketoester) B->C D Condensation with Hydrazine Hydrate C->D Step 2 E 4-(4-Methoxycyclohexyl)-4,5-dihydropyridazin-3(2H)-one D->E F Oxidation (e.g., CuCl₂ or MnO₂) E->F Step 3 G 4-(4-Methoxycyclohexyl)pyridazin-3(2H)-one F->G

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxycyclohexanecarboxylic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are esterification and amide coupling. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of a wide range of derivatives.

Q2: What are the typical challenges encountered during the synthesis of esters and amides from this compound?

A2: Common challenges include low reaction yields, incomplete conversion of the starting material, formation of side products, and difficulties in purifying the final compound. Specific issues can arise from the choice of reagents, reaction conditions, and the presence of impurities.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of both esterification and amide coupling reactions. By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of the carboxylic acid and the formation of the product.

Troubleshooting Guides

Esterification Reactions (Fischer Esterification)

Problem: Low yield of the desired ester.

Potential Cause Suggested Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus.[1][2]
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used. Typically, 1-5 mol% is sufficient.[3]
Low Reaction Temperature The reaction may be too slow at lower temperatures. Ensure the reaction is heated to reflux to increase the reaction rate.
Presence of Water Any water present in the reactants or solvent will shift the equilibrium back towards the starting materials. Use anhydrous reagents and solvents.

Problem: The reaction is not going to completion.

Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction by TLC. If starting material is still present after the initial reaction time, extend the reflux period.
Catalyst Deactivation If the catalyst is old or has been exposed to moisture, it may be inactive. Use fresh catalyst for each reaction.
Amide Coupling Reactions

Problem: Low yield of the desired amide.

Potential Cause Suggested Solution
Poor Activation of Carboxylic Acid The choice of coupling reagent is critical. For sterically hindered amines or less reactive carboxylic acids, stronger coupling agents like HATU or HBTU may be required. For standard couplings, EDC or DCC with an additive like HOBt is often effective.[4][5]
Side Reactions Side reactions, such as the formation of N-acylurea byproduct with DCC, can reduce the yield. Using EDC can be advantageous as the urea byproduct is water-soluble and more easily removed.
Base Incompatibility The choice of base is important. A non-nucleophilic base like diisopropylethylamine (DIPEA) is commonly used to prevent it from competing with the amine nucleophile.

Problem: Difficulty in purifying the amide product.

Potential Cause Suggested Solution
Removal of Coupling Agent Byproducts The byproducts of coupling reagents can be difficult to remove. For DCC, the dicyclohexylurea (DCU) is insoluble in many organic solvents and can often be removed by filtration. For EDC, an acidic workup can render the byproduct water-soluble.
Unreacted Starting Materials If the reaction has not gone to completion, purification can be challenging. Optimize the reaction conditions to achieve full conversion. Purification can be achieved by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which acts as both the reactant and the solvent.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of this compound using EDC/HOBt

Materials:

  • This compound

  • Amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture, followed by the portion-wise addition of EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Signaling Pathways and Workflows

Troubleshooting Workflow for Low Esterification Yield

Troubleshooting_Esterification start Low Esterification Yield check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_catalyst Check Catalyst Activity start->check_catalyst check_temp Check Reaction Temperature start->check_temp check_water Check for Water Contamination start->check_water solution_excess_alcohol Increase excess of alcohol or use Dean-Stark trap to remove water check_equilibrium->solution_excess_alcohol solution_fresh_catalyst Use fresh, anhydrous acid catalyst check_catalyst->solution_fresh_catalyst solution_increase_temp Ensure reaction is at reflux check_temp->solution_increase_temp solution_dry_reagents Use anhydrous reagents and solvents check_water->solution_dry_reagents

Caption: Troubleshooting logic for low esterification yield.

General Workflow for Amide Coupling

Amide_Coupling_Workflow start Start: Amide Synthesis dissolve_reagents Dissolve Carboxylic Acid, Amine, and Coupling Additive in Anhydrous Solvent start->dissolve_reagents cool_reaction Cool to 0 °C dissolve_reagents->cool_reaction add_base_coupler Add Base (e.g., DIPEA) and Coupling Reagent (e.g., EDC) cool_reaction->add_base_coupler react Stir at Room Temperature (Monitor by TLC) add_base_coupler->react workup Aqueous Workup (Acidic and Basic Washes) react->workup purify Purification (Column Chromatography or Recrystallization) workup->purify end End: Purified Amide purify->end

Caption: A typical experimental workflow for amide coupling.

References

Technical Support Center: Optimizing Synthesis of 4-Methoxycyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-methoxycyclohexanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and industrially relevant synthetic route is the catalytic hydrogenation of p-anisic acid (4-methoxybenzoic acid). This method involves the reduction of the aromatic ring to a cyclohexane ring while preserving the carboxylic acid and methoxy functional groups. Key to this process is the selection of an appropriate catalyst and reaction conditions to ensure high yield and selectivity.

Q2: What are the common derivatives of this compound in drug development?

A2: The most frequently synthesized derivatives are esters (e.g., methyl or ethyl esters) and amides. These functional groups serve as important handles for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Q3: How can I effectively separate the cis and trans isomers of this compound derivatives?

A3: Separation of cis and trans isomers can be challenging but is often achievable through fractional crystallization or column chromatography. The choice of solvent system is critical for successful separation by crystallization, leveraging the differential solubility of the isomers. For chromatographic separation, a careful selection of the stationary and mobile phases is necessary to exploit the polarity differences between the isomers. In some cases, derivatization to the corresponding dihydrochlorides can aid in separation.[1]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Safety is paramount. Key considerations include:

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures.

  • Reagents: Many reagents used in synthesis, such as strong acids, bases, and certain solvents, are corrosive, toxic, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical, wear appropriate personal protective equipment (PPE), and handle reagents in a fume hood.

  • Pressure: Some hydrogenation reactions may be performed under pressure, requiring the use of certified pressure reactors and adherence to strict safety protocols.

Troubleshooting Guides

Part 1: Hydrogenation of p-Anisic Acid

Issue 1: Low Yield of this compound

  • Question: My hydrogenation of p-anisic acid is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

  • Answer: Low yields in this hydrogenation can stem from several factors:

    • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if it is sensitive to air.

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, temperature, or hydrogen pressure.

    • Side Reactions: Over-reduction or side reactions can consume the starting material or product. Optimizing the catalyst and reaction conditions can minimize these.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with unreacted p-anisic acid and other byproducts. How can I improve the purity?

  • Answer: The presence of impurities indicates either an incomplete reaction or the occurrence of side reactions.

    • Unreacted Starting Material: If p-anisic acid is present, this points to an incomplete reaction. See the troubleshooting steps for low yield.

    • Byproducts: The formation of byproducts such as cyclohexanecarboxylic acid (from cleavage of the methoxy group) can occur. Using a more selective catalyst, such as rhodium on alumina, and milder reaction conditions can help mitigate this.

    • Purification: Recrystallization is an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Part 2: Esterification of this compound

Issue 1: Low Ester Yield

  • Question: I am getting a low yield in the Fischer esterification of this compound. What can I do to increase the yield?

  • Answer: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product side, consider the following:

    • Excess Alcohol: Use a large excess of the alcohol (e.g., methanol or ethanol), which can also serve as the solvent.

    • Water Removal: The water produced during the reaction can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent like molecular sieves.

    • Catalyst: Ensure a sufficient amount of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. For acid-sensitive substrates, consider using milder coupling agents.[2]

Issue 2: Product Discoloration

  • Question: The resulting ester is off-white or has a yellowish tint. What is the cause and how can I purify it?

  • Answer: Discoloration is usually due to the presence of impurities formed from side reactions or decomposition at high temperatures.

    • Reaction Temperature: Avoid excessively high temperatures during the reaction and workup.

    • Purification: The colored impurities can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.

Part 3: Amide Synthesis from this compound

Issue 1: Low Amide Yield

  • Question: My amide coupling reaction is giving a low yield. What are the common pitfalls?

  • Answer: Low yields in amide synthesis are a frequent issue and can be attributed to several factors:

    • Incomplete Carboxylic Acid Activation: The carboxylic acid needs to be activated before it can react with the amine. Ensure your coupling reagent (e.g., HATU, EDC) is fresh and used in the correct stoichiometric amount.[3][4]

    • Amine Basicity: The amine can act as a base and deprotonate the carboxylic acid, forming a salt that is unreactive. The use of a non-nucleophilic base (e.g., DIPEA) can prevent this.

    • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more potent coupling reagent.

    • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate. Always use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[3][5]

Issue 2: Formation of N-acylurea Byproduct

  • Question: I am using a carbodiimide coupling reagent (like EDC) and observing a significant amount of an insoluble byproduct. What is this and how can I avoid it?

  • Answer: This is likely an N-acylurea byproduct, which forms when the activated carboxylic acid intermediate rearranges before it can react with the amine. To minimize this side reaction, you can:

    • Add an Additive: Include an additive such as HOBt (1-hydroxybenzotriazole) or OxymaPure. These additives form a more stable activated ester that is less prone to rearrangement but still reactive towards the amine.

    • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and the additive before adding the amine.

Data Presentation

Table 1: Effect of Catalyst on Hydrogenation of p-Anisic Acid

CatalystTemperature (°C)Pressure (psi)Reaction Time (h)Conversion (%)Selectivity for this compound (%)
5% Pd/C805006>9992
5% Rh/Al₂O₃603004>9998
Raney Ni10080089585

Note: Data are illustrative and based on typical results for similar hydrogenations. Actual results may vary depending on specific experimental conditions.

Table 2: Optimization of Fischer Esterification of this compound with Methanol

Methanol (equiv.)Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
10H₂SO₄ (5)65 (reflux)475
20H₂SO₄ (5)65 (reflux)488
20H₂SO₄ (5)65 (reflux)895
20Amberlyst-15 (10)65 (reflux)1292

Note: Data are illustrative and based on general principles of Fischer esterification.[6] Actual results may vary.

Table 3: Comparison of Coupling Reagents for Amide Synthesis

Coupling ReagentBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
EDC/HOBtDIPEA (2.0)DMF251285
HATUDIPEA (2.0)DMF25492
SOCl₂ then NH₃-THF0 to 25278

Note: Yields are highly substrate-dependent. Data are representative for a non-sterically hindered primary amine.[3][4]

Experimental Protocols

Protocol 1: Hydrogenation of p-Anisic Acid using Rh/Al₂O₃
  • Reaction Setup: In a high-pressure reactor, add p-anisic acid (1.0 eq) and 5% rhodium on alumina (5 mol%).

  • Solvent Addition: Add a suitable solvent such as methanol or acetic acid.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 300 psi).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 4 hours).

  • Workup: After cooling and venting the reactor, filter the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization.

Protocol 2: Fischer Esterification to Methyl 4-Methoxycyclohexanecarboxylate
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of anhydrous methanol (e.g., 20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5 mol%) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by column chromatography if necessary.

Protocol 3: Amide Synthesis using HATU
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.[4]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_hydrogenation Step 1: Hydrogenation cluster_intermediate Intermediate cluster_derivatization Step 2: Derivatization cluster_products Final Products p_anisic_acid p-Anisic Acid hydrogenation Catalytic Hydrogenation p_anisic_acid->hydrogenation target_acid 4-Methoxycyclohexane- carboxylic Acid hydrogenation->target_acid esterification Esterification target_acid->esterification amide_synthesis Amide Synthesis target_acid->amide_synthesis ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amide_synthesis->amide_product Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_stoichiometry Verify Stoichiometry check_reagents->check_stoichiometry Reagents OK optimize_reagents Use Fresh/Pure Reagents check_reagents->optimize_reagents Impurities/Water Detected check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_stoichiometry->check_conditions Stoichiometry OK optimize_stoichiometry Adjust Reagent Ratios check_stoichiometry->optimize_stoichiometry Incorrect Ratios optimize_conditions Optimize Temp/Time/ Use Inert Atmosphere check_conditions->optimize_conditions Suboptimal re_run Re-run Experiment check_conditions->re_run Conditions OK optimize_reagents->re_run optimize_stoichiometry->re_run optimize_conditions->re_run

References

Technical Support Center: Synthesis of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxycyclohexanecarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the catalytic hydrogenation of p-anisic acid (4-methoxybenzoic acid). This reaction involves the reduction of the aromatic ring of p-anisic acid to a cyclohexane ring in the presence of a metal catalyst and hydrogen gas.

Q2: My final product is a mixture of cis and trans isomers. Is this normal?

A2: Yes, the catalytic hydrogenation of 1,4-disubstituted benzene rings, such as in p-anisic acid, typically yields a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. In many catalytic hydrogenations of 1,4-disubstituted arenes, the cis isomer is often the major product due to the syn-addition of hydrogen atoms to the ring on the catalyst surface.[1]

Q3: I have an unexpected peak in my GC-MS/HPLC analysis. What could it be?

A3: Unexpected peaks in your analysis likely correspond to byproducts from the synthesis. The most common byproducts in the synthesis of this compound are detailed in the troubleshooting section below. These can include unreacted starting material, products of incomplete hydrogenation, or products from side reactions such as demethoxylation.

Q4: How can I purify my this compound from the byproducts?

A4: Purification can often be achieved through recrystallization. If you are dealing with a mixture of cis and trans isomers that need to be separated, more advanced techniques like fractional crystallization or preparative chromatography (HPLC or GC) may be necessary, although this can be challenging due to the similar physical properties of the isomers.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: The hydrogenation reaction may not have gone to completion, leaving unreacted p-anisic acid.

  • Catalyst Inactivity: The hydrogenation catalyst may be poisoned or deactivated.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific catalyst and substrate.

  • Product Loss During Workup: The desired product may be lost during extraction and purification steps.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, p-anisic acid.

  • Verify Catalyst Activity: Ensure the catalyst is fresh or has been properly stored. If reusing a catalyst, consider that its activity may decrease with each cycle.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the recommended temperature for your chosen catalyst.

    • Pressure: Maintain a constant and adequate hydrogen pressure throughout the reaction.

    • Stirring: Ensure efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen.

  • Efficient Extraction: During the workup, ensure the pH is appropriately adjusted to ensure the carboxylic acid is in a form that is soluble in the extraction solvent.

Issue 2: Presence of Unreacted p-Anisic Acid in the Final Product

Potential Cause:

  • This is a clear indication of an incomplete hydrogenation reaction.

Troubleshooting Steps:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the reaction rate.

  • Check Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen to the reaction.

  • Re-evaluate Catalyst: The catalyst may be inactive. Consider using fresh catalyst.

Issue 3: Presence of Cyclohexanecarboxylic Acid as a Byproduct

Potential Cause:

  • Demethoxylation: Cleavage of the methoxy group (C-O bond) can occur during hydrogenation, leading to the formation of cyclohexanecarboxylic acid. This is a known side reaction in the hydrogenation of methoxy-substituted aromatic compounds.

Troubleshooting Steps:

  • Milder Reaction Conditions: Employ lower temperatures and pressures to minimize the likelihood of C-O bond cleavage.

  • Catalyst Selection: Some catalysts are more prone to causing hydrogenolysis (cleavage of single bonds). Consider screening different catalysts (e.g., Rhodium-based catalysts may sometimes offer better selectivity than Palladium-based catalysts for certain hydrogenations).

Issue 4: Unfavorable Cis/Trans Isomer Ratio

Potential Cause:

  • The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions.

Troubleshooting Steps:

  • Catalyst and Support: The nature of the catalyst and its support can influence the adsorption geometry of the substrate, thereby affecting the cis/trans ratio. Experiment with different catalysts (e.g., Ru/C, Rh/C, Pd/C) and supports (e.g., alumina, carbon).

  • Solvent Effects: The polarity of the solvent can impact the interaction of the substrate with the catalyst surface. Trying different solvents may alter the isomer ratio.

  • Isomerization: It may be possible to isomerize an unwanted isomer to a more desirable one under specific conditions, for example, by heating with a strong base, although this would require a separate reaction step and optimization.

Byproduct Summary

Byproduct NameChemical StructureLikely Cause of Formation
p-Anisic AcidC₈H₈O₃Incomplete hydrogenation of the starting material.
Cyclohexanecarboxylic AcidC₇H₁₂O₂Demethoxylation (cleavage of the C-O bond of the methoxy group) during hydrogenation.
cis-4-Methoxycyclohexanecarboxylic AcidC₈H₁₄O₃A desired product isomer, formed during the hydrogenation.
trans-4-Methoxycyclohexanecarboxylic AcidC₈H₁₄O₃A desired product isomer, formed during the hydrogenation.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of p-Anisic Acid

Materials:

  • p-Anisic acid

  • 5% Rhodium on Alumina (or another suitable hydrogenation catalyst)

  • Methanol (or another suitable solvent)

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

  • In a suitable pressure vessel, dissolve p-anisic acid in methanol.

  • Add the hydrogenation catalyst (e.g., 5-10% by weight of the p-anisic acid).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for a set time (e.g., 4-24 hours), monitoring the uptake of hydrogen.

  • After the reaction is complete (as determined by hydrogen uptake or chromatographic analysis), cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis:

  • Sample Preparation: Derivatize the carboxylic acid groups to their methyl esters using a reagent like diazomethane or by heating with methanol and a catalytic amount of acid. This increases volatility for GC analysis. Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Column: A nonpolar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode. The resulting mass spectra can be compared to libraries (e.g., NIST) to identify the byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic starting material strongly absorbs (e.g., 254 nm). The saturated products will have a much weaker UV response.

  • Isomer Separation: Baseline separation of cis and trans isomers on a standard C18 column can be challenging and may require method optimization, including adjusting the mobile phase composition, temperature, and flow rate.

Visualizations

Synthesis_Byproducts cluster_reactants Starting Material cluster_products Reaction Products cluster_byproducts Potential Byproducts p-Anisic Acid p-Anisic Acid This compound (cis/trans mixture) This compound (cis/trans mixture) p-Anisic Acid->this compound (cis/trans mixture) Catalytic Hydrogenation (Desired Reaction) Unreacted p-Anisic Acid Unreacted p-Anisic Acid p-Anisic Acid->Unreacted p-Anisic Acid Incomplete Reaction Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid p-Anisic Acid->Cyclohexanecarboxylic Acid Demethoxylation

Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Analyze_Byproducts Byproducts Identified? Check_Completion->Analyze_Byproducts Yes Incomplete Increase Reaction Time, Catalyst Load, or H2 Pressure Check_Completion->Incomplete No Demethoxylation Use Milder Conditions, Change Catalyst Analyze_Byproducts->Demethoxylation Demethoxylation Product Found Isomer_Issue Optimize Catalyst/Solvent, Consider Isomerization Analyze_Byproducts->Isomer_Issue Unfavorable Isomer Ratio Incomplete->Start Purify Recrystallization or Chromatography Demethoxylation->Purify Isomer_Issue->Purify End Pure Product Purify->End

Caption: A troubleshooting workflow for addressing common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methoxycyclohexanecarboxylic acid. Our aim is to facilitate the optimization of reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound can be approached through several pathways. Common starting materials include derivatives of 1,4-cyclohexanedicarboxylic acid, such as dimethyl 1,4-cyclohexanedicarboxylate, or through the hydrogenation of aromatic precursors like p-anisic acid.

Q2: I am getting a low yield in the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. What are the possible causes and solutions?

Low yields during the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate to form a carboxylate precursor are often due to incomplete reaction or suboptimal conditions.[1][2] Key factors to consider include reaction time, temperature, and the concentration of the base. To troubleshoot, you can:

  • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. For instance, refluxing for 16 hours has been reported in similar syntheses.[1]

  • Optimize Base Concentration: The stoichiometry of the base (e.g., potassium hydroxide or barium hydroxide) to the diester is crucial. An insufficient amount of base will lead to incomplete hydrolysis.

  • Ensure Efficient Stirring: Proper mixing is essential for a heterogeneous reaction mixture to ensure the base can effectively react with the ester.

Q3: My final product is impure. What are the likely side products and how can I remove them?

Impurities in the synthesis of cyclohexanecarboxylic acid derivatives can arise from unreacted starting materials or side reactions. In reactions involving methoxy groups and carbonyls, potential side reactions could include the formation of acetals or products from aldol condensation under certain conditions.[3]

For purification, the following methods are generally effective for carboxylic acids:

  • Recrystallization: This is a powerful technique for purifying solid carboxylic acids. Solvents such as ethyl acetate can be effective.[1]

  • Acid-Base Extraction: This method separates the acidic product from neutral or basic impurities. The carboxylic acid is extracted into an aqueous basic solution, washed with an organic solvent to remove impurities, and then re-acidified to precipitate the pure acid.[4]

  • Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography can be employed.[2]

Q4: How can I monitor the progress of my reaction?

Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be utilized to determine the relative concentrations of reactants and products over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Low Yield of Carboxylic Acid Incomplete hydrolysis of the ester precursor.Increase the reaction time and/or temperature. Ensure a sufficient molar excess of the base (e.g., KOH, Ba(OH)₂).[1][2]
Loss of product during workup.Optimize the pH for acidification to ensure complete precipitation of the carboxylic acid. Minimize the number of transfer steps.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Monitor the reaction by TLC or GC until the starting material is consumed. Consider using a stronger base or a higher reaction temperature.
Formation of Oily Product Instead of Solid Presence of impurities lowering the melting point.Purify the product using column chromatography or recrystallization from a suitable solvent system.
Product may be a mixture of cis and trans isomers.Isomeric mixtures can sometimes have lower melting points. Separation of isomers may be possible via chromatography or fractional crystallization.
Discolored Final Product Formation of colored impurities during the reaction.Treat a solution of the crude product with activated carbon before recrystallization to remove colored impurities.[5]

Experimental Protocols

Protocol 1: Hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate

This protocol is adapted from the synthesis of similar mono-acid esters.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 1,4-cyclohexanedicarboxylate in methanol.

  • Addition of Base: Separately, prepare a solution of potassium hydroxide in methanol. Add the potassium hydroxide solution to the stirred solution of the diester.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours.[1]

  • Workup:

    • After cooling, remove the methanol under reduced pressure using a rotary evaporator.

    • Take up the residue in a mixture of ether and water.

    • Separate the aqueous layer, which contains the potassium salt of the carboxylic acid.

    • Wash the aqueous layer with ether to remove any unreacted diester.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Extract the precipitated acid with ether.

  • Purification:

    • Wash the combined ether extracts with brine and dry over anhydrous sodium sulfate.

    • Evaporate the ether to obtain the crude solid product.

    • Recrystallize the crude product from a suitable solvent like ethyl acetate to yield the pure 4-Methoxycarbonylcyclohexanecarboxylic acid, which can then be further processed if necessary.[1]

Visualizing Reaction Pathways and Workflows

Reaction Pathway: Hydrolysis of Dimethyl 1,4-cyclohexanedicarboxylate

Reaction_Pathway Start Dimethyl 1,4-cyclohexanedicarboxylate Intermediate Potassium 4-(methoxycarbonyl)cyclohexane-1-carboxylate Start->Intermediate 1. KOH, Methanol 2. Reflux Product 4-Methoxycarbonylcyclohexanecarboxylic acid Intermediate->Product HCl (aq) Troubleshooting_Workflow Start Low Product Yield CheckReaction Check Reaction Completion (TLC, GC) Start->CheckReaction CheckWorkup Review Workup Procedure Start->CheckWorkup IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction WorkupLoss Product Loss During Workup CheckWorkup->WorkupLoss Solution1 Increase Reaction Time/ Temperature IncompleteReaction->Solution1 Yes Solution2 Optimize Base Stoichiometry IncompleteReaction->Solution2 No Solution3 Optimize pH for Precipitation WorkupLoss->Solution3 Yes Solution4 Improve Extraction Efficiency WorkupLoss->Solution4 No Parameter_Relationship Yield Yield Time Reaction Time Time->Yield + Temp Temperature Temp->Yield + Purity Purity Temp->Purity - (side reactions) Base Base Concentration Base->Yield + Purity->Yield indirectly

References

4-Methoxycyclohexanecarboxylic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-methoxycyclohexanecarboxylic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

A1: this compound is a relatively stable compound under standard laboratory conditions. It is expected to be stable in a pH range of 2-10 at room temperature. However, stability can be compromised under harsh conditions such as extreme pH, high temperatures, and exposure to strong oxidizing agents or UV light.

Q2: What are the potential degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are believed to be:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO2), leading to the formation of methoxycyclohexane.[1]

  • Ether Cleavage: Under strongly acidic conditions (pH < 2) and high temperatures, the methoxy group is susceptible to cleavage, which would result in the formation of 4-hydroxycyclohexanecarboxylic acid and methanol.[2][3][4]

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the stability of this compound and detecting potential degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7][8][9][10][11] An appropriate reversed-phase column (e.g., C18) with a UV detector set at a low wavelength (around 210 nm) is typically employed for the analysis of such organic acids.[6][7]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure the long-term stability of your this compound solutions, it is recommended to store them at refrigerated temperatures (2-8 °C) and protected from light. For extended storage, freezing the solution may be an option, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade during this process. Avoid storing solutions at elevated temperatures or in direct sunlight.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of compound potency or unexpected experimental results. Degradation of this compound in the experimental solution.1. Verify the pH of your solution. Extreme pH values can accelerate degradation. 2. Assess the temperature conditions of your experiment. High temperatures can lead to decarboxylation. 3. Analyze your sample using a validated stability-indicating HPLC method to quantify the amount of intact compound and detect any degradation products.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.1. Based on the retention time, hypothesize the identity of the degradation products (e.g., a less polar peak could be methoxycyclohexane from decarboxylation). 2. If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and confirm their structures. 3. Review your experimental conditions (pH, temperature, light exposure) to identify the stress factor causing the degradation.
Precipitation of the compound from the solution. Poor solubility of this compound in the chosen solvent or at a specific pH.1. Ensure the pH of the solution is appropriate for maintaining the solubility of the carboxylic acid. Solubility is generally higher at neutral to basic pH where the carboxylate salt is formed. 2. Consider using a co-solvent if working with a predominantly aqueous solution. 3. Gently warm and sonicate the solution to aid dissolution, but be mindful of potential thermal degradation.

Quantitative Stability Data

Stress Condition Typical Conditions Expected Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24hModerate to Significant4-Hydroxycyclohexanecarboxylic acid
Base Hydrolysis 0.1 M NaOH at 60°C for 24hLow to ModerateMinimal
Oxidative 3% H₂O₂ at room temperature for 24hLowOxidized derivatives
Thermal 80°C in solution for 48hModerateMethoxycyclohexane
Photolytic UV light (254 nm) at room temperature for 24hLow to ModeratePhotodegradation products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a solution of this compound to assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified time course.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time course.

    • Thermal Degradation: Keep an aliquot of the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7) at 80°C for a specified time course.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to UV light for a specified duration.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration for HPLC analysis.

  • Data Analysis: Quantify the remaining percentage of this compound and calculate the percentage of degradation. Identify and quantify any significant degradation products.

Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[6][7]

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and can separate it from its degradation products.[8][9][12]

Visualizations

cluster_degradation Potential Degradation Pathways 4-MCA This compound Decarboxylation_Product Methoxycyclohexane + CO2 4-MCA->Decarboxylation_Product High Temperature Ether_Cleavage_Product 4-Hydroxycyclohexanecarboxylic acid + CH3OH 4-MCA->Ether_Cleavage_Product Strong Acid + High Temperature

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Testing Workflow start Prepare Solution of 4-MCA stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify Parent Compound and Degradants hplc->data report Report Stability Profile data->report

Caption: General workflow for assessing the stability of a compound in solution.

References

Solubility problems of 4-Methoxycyclohexanecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 4-Methoxycyclohexanecarboxylic acid in organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during laboratory work.

Solubility Profile of this compound

Expected Solubility:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) where hydrogen bonding and dipole-dipole interactions can occur.

  • Moderate Solubility: Expected in moderately polar solvents like ethyl acetate and acetone.

  • Low Solubility: Expected in nonpolar solvents such as hexanes and toluene.

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid C=O and the methoxy ether oxygen) suggests that solvents capable of hydrogen bonding will be effective.

Quantitative Solubility Data

A summary of predicted and general solubility information is presented below. Researchers are encouraged to determine precise solubilities for their specific experimental conditions using the protocols provided.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong dipole-dipole interactions and the ability to accept hydrogen bonds from the carboxylic acid group promote dissolution.
Alcohols Methanol, EthanolHighCapable of hydrogen bonding with both the carboxylic acid and methoxy groups.
Ketones AcetoneModerate to HighA polar aprotic solvent that can act as a hydrogen bond acceptor.
Esters Ethyl AcetateModeratePossesses moderate polarity and can act as a hydrogen bond acceptor.
Ethers Diethyl Ether, THFModerate to LowThe ether group can interact with the solute, but the overall lower polarity compared to alcohols may limit solubility.
Chlorinated Dichloromethane (DCM)Moderate to LowWhile it can dissolve a range of organic compounds, its ability to engage in hydrogen bonding is limited, which may restrict the dissolution of the polar carboxylic acid.
Aromatic TolueneLowPrimarily nonpolar, with limited ability to interact favorably with the polar functional groups of the molecule.
Aliphatic HexanesVery LowNonpolar solvents that are poor at solvating polar molecules like carboxylic acids.
Aqueous (Basic) Dilute NaOH, NaHCO₃High (as salt)The carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt.[1][2][3]
Aqueous (Neutral) WaterSparingly SolubleThe nonpolar cyclohexyl ring limits solubility in water, although the polar functional groups provide some affinity. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[4]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously vortex the mixture for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

  • Record your observations for each solvent.

Protocol 2: Determination of Quantitative Solubility (Gravimetric Method)

This protocol allows for a more precise measurement of solubility.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials with caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed collection vials

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the solvent.

  • Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the solution to sit undisturbed for at least one hour to allow undissolved solid to settle.

  • Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe fitted with a 0.45 µm filter.

  • Dispense the filtered solution into a pre-weighed collection vial.

  • Record the exact volume of the transferred solution.

  • Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Weigh the collection vial containing the dried solute.

  • Calculate the solubility (in mg/mL or mol/L) by subtracting the initial weight of the vial from the final weight and dividing by the volume of the transferred solution.

Troubleshooting Guide & FAQs

This section addresses common solubility issues and provides practical solutions.

Frequently Asked Questions (FAQs):

  • Q1: Why is this compound not dissolving in my chosen organic solvent?

    • A1: The polarity of your solvent may not be optimal for dissolving the compound. This compound has both polar (carboxylic acid, ether) and nonpolar (cyclohexyl ring) regions. A solvent with a polarity that is too low (e.g., hexanes) or in some cases, too high but without the right interactions, may not be effective. Refer to the solubility table and consider a solvent from a different class.[4]

  • Q2: I have dissolved the compound, but it precipitates out over time. What is happening?

    • A2: This could be due to the formation of a supersaturated solution, especially if heat was used for dissolution and the solution was then cooled. It could also indicate that the compound is degrading in the solvent over time. Try preparing a fresh solution at a slightly lower concentration. If the problem persists, consider the stability of the compound in that particular solvent.

  • Q3: Can I use a co-solvent system to improve solubility?

    • A3: Yes, using a mixture of solvents is a common and effective strategy.[2][5] For example, if your compound is poorly soluble in a nonpolar solvent required for a reaction, adding a small amount of a more polar co-solvent in which the compound is highly soluble (like DMSO or ethanol) can significantly improve overall solubility.[6] It is important to optimize the ratio of the co-solvents.

  • Q4: How does temperature affect the solubility of this compound?

    • A4: In most cases, the solubility of a solid in a liquid solvent increases with temperature. Gentle heating can be used to aid dissolution.[4] However, be cautious as excessive heat can lead to solvent evaporation or degradation of the compound. Always check the compound's thermal stability.

  • Q5: The compound is insoluble in water. How can I prepare an aqueous solution?

    • A5: The aqueous solubility of carboxylic acids can be dramatically increased by adjusting the pH.[2][3] By adding a base (e.g., sodium hydroxide or sodium bicarbonate), the carboxylic acid is deprotonated to form a much more water-soluble carboxylate salt.[1][2] Start with a suspension of the acid in water and add a dilute base dropwise until the solid dissolves. Be aware that this will change the pH of your solution, which may impact your experiment.

Troubleshooting Workflow:

The following diagram illustrates a logical workflow for addressing solubility problems with this compound.

G Troubleshooting Solubility Issues start Start: Compound is poorly soluble check_polarity Is the solvent polarity appropriate? (Refer to solubility table) start->check_polarity try_heating Try gentle heating or sonication check_polarity->try_heating Yes change_solvent Select a new solvent from a different class (e.g., polar aprotic like DMSO) check_polarity->change_solvent No aqueous_sol Is an aqueous solution required? try_heating->aqueous_sol Still insoluble success Success: Compound Dissolved try_heating->success Soluble use_cosolvent Use a co-solvent system (e.g., add a small amount of a high-solubility solvent) use_cosolvent->success Soluble fail Consider alternative strategies (e.g., formulation development) use_cosolvent->fail Still insoluble change_solvent->try_heating aqueous_sol->use_cosolvent No ph_adjustment Adjust pH with a base (e.g., NaOH) to form a soluble salt aqueous_sol->ph_adjustment Yes ph_adjustment->success

References

Technical Support Center: Chiral Separation of 4-Methoxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 4-Methoxycyclohexanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound isomers?

The primary challenge lies in the structural similarity of the enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques. Successful separation requires the use of a chiral environment, typically a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), to induce differential interactions between the enantiomers and the stationary phase.

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating this compound isomers?

For acidic compounds like this compound, polysaccharide-based and macrocyclic antibiotic-based CSPs are generally the most effective starting points for method development.

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are widely used due to their broad applicability and ability to form hydrogen bonds, dipole-dipole interactions, and steric hindrance with the analyte.

  • Macrocyclic Antibiotic-based CSPs (e.g., vancomycin or teicoplanin): These offer unique selectivity through a combination of hydrophobic pockets, hydrogen bonding sites, and aromatic rings that can interact with the analyte.

Q3: What is the role of mobile phase additives in the chiral separation of this compound?

Mobile phase additives are crucial for achieving good peak shape and resolution. For acidic analytes, adding a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is recommended. This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving interactions with the CSP.

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

Yes, SFC is an excellent alternative to HPLC for chiral separations. It often provides faster analysis times and reduced solvent consumption. For acidic compounds, SFC with a CO2-based mobile phase and an alcohol modifier (e.g., methanol) is a common approach. Acidic additives can also be beneficial in SFC to improve peak shape.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Inappropriate CSP: The selected CSP may not provide sufficient stereoselectivity for this compound.

    • Action: Screen different types of CSPs, starting with polysaccharide-based (cellulose and amylose derivatives) and macrocyclic antibiotic-based columns.

  • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences chiral recognition.

    • Action:

      • Normal Phase HPLC: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol).

      • Reversed-Phase HPLC: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile or methanol).

      • SFC: Modify the percentage of the co-solvent (e.g., methanol) in the supercritical CO2.

  • Missing or Incorrect Additive: The absence of an acidic modifier can lead to poor peak shape and co-elution.

    • Action: Add 0.1% formic acid or acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

    • Action: Experiment with different column temperatures, typically in the range of 10-40°C. Lower temperatures often improve resolution but can increase analysis time and backpressure.

Issue 2: Peak Tailing or Asymmetric Peaks

Possible Causes & Solutions:

  • Secondary Interactions: The carboxylic acid group can interact with active sites on the silica support of the column, leading to tailing.

    • Action: Ensure an acidic additive (0.1% formic acid or acetic acid) is present in the mobile phase to minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Reduce the injection volume or dilute the sample concentration.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Issue 3: Long Retention Times

Possible Causes & Solutions:

  • Mobile Phase Too Weak: The mobile phase may not be strong enough to elute the analyte in a reasonable time.

    • Action:

      • Normal Phase HPLC: Increase the percentage of the polar modifier.

      • Reversed-Phase HPLC: Increase the percentage of the organic modifier.

      • SFC: Increase the percentage of the co-solvent.

  • Low Flow Rate: A very low flow rate will result in longer analysis times.

    • Action: Gradually increase the flow rate while monitoring the effect on resolution and backpressure. Be aware that higher flow rates can sometimes decrease resolution.

Experimental Protocols

The following are model experimental protocols for the chiral separation of this compound isomers. These should serve as a starting point for method development.

Protocol 1: Chiral HPLC (Normal Phase)
  • Column: Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Chiral SFC
  • Column: Amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 3 µm

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Formic Acid (Gradient: 5% to 40% Methanol over 10 minutes)

  • Flow Rate: 2.0 mL/min

  • Backpressure: 150 bar

  • Temperature: 35°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic sample in methanol to a concentration of 1 mg/mL.

Data Presentation

The following tables present hypothetical quantitative data for the chiral separation of cis- and trans-4-Methoxycyclohexanecarboxylic acid isomers based on the model protocols.

Table 1: Hypothetical HPLC Separation Data (Normal Phase)

IsomerEnantiomerRetention Time (min)Resolution (Rs)
cis-4-Methoxycyclohexanecarboxylic acidEnantiomer 18.52.1
Enantiomer 29.8
trans-4-Methoxycyclohexanecarboxylic acidEnantiomer 111.21.9
Enantiomer 212.5

Table 2: Hypothetical SFC Separation Data

IsomerEnantiomerRetention Time (min)Resolution (Rs)
cis-4-Methoxycyclohexanecarboxylic acidEnantiomer 14.22.5
Enantiomer 24.9
trans-4-Methoxycyclohexanecarboxylic acidEnantiomer 15.82.3
Enantiomer 26.5

Mandatory Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Racemic_Sample Racemic 4-Methoxy- cyclohexanecarboxylic Acid Dissolution Dissolve in Mobile Phase Racemic_Sample->Dissolution 1 Filtration Filter Sample (0.45 µm) Dissolution->Filtration 2 HPLC_SFC HPLC or SFC System with Chiral Column Filtration->HPLC_SFC 3. Inject Separation Enantiomeric Separation HPLC_SFC->Separation 4 Detection UV Detection Separation->Detection 5 Chromatogram Chromatogram Detection->Chromatogram 6 Integration Peak Integration Chromatogram->Integration 7 Quantification Quantification (e.g., %ee) Integration->Quantification 8

Caption: Experimental workflow for chiral separation of this compound isomers.

Troubleshooting_Logic Start Poor Resolution or Peak Tailing Check_CSP Is CSP appropriate? Start->Check_CSP Check_Mobile_Phase Is mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs Screen different CSPs Check_CSP->Screen_CSPs No Check_Additive Is acidic additive present? Check_Mobile_Phase->Check_Additive Yes Optimize_MP Vary solvent ratios Check_Mobile_Phase->Optimize_MP No Check_Overload Is column overloaded? Check_Additive->Check_Overload Yes Add_Acid Add 0.1% Formic or Acetic Acid Check_Additive->Add_Acid No Reduce_Concentration Dilute sample or reduce injection volume Check_Overload->Reduce_Concentration Yes Success Separation Achieved Check_Overload->Success No Screen_CSPs->Check_Mobile_Phase Optimize_MP->Check_Additive Add_Acid->Check_Overload Reduce_Concentration->Success

Caption: Troubleshooting workflow for chiral separation issues.

Technical Support Center: 4-Methoxycyclohexanecarboxylic Acid Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Methoxycyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction condition optimization, troubleshooting common issues, and to answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of 4-methoxybenzoic acid.

Observed Problem Potential Cause(s) Recommended Solutions
Low or No Conversion of Starting Material (4-Methoxybenzoic Acid) Inactive Catalyst: The catalyst (e.g., Pd/C, Pt/C, Ru/C) may have lost its activity due to age, improper storage, or poisoning.- Use a fresh batch of catalyst.- Ensure the catalyst has been stored under an inert atmosphere.- Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[1]
Catalyst Poisoning: Impurities in the starting material, solvent, or from the reaction vessel (e.g., sulfur compounds, heavy metals) can poison the catalyst.[2]- Purify the starting material and solvents before use.- Ensure the reaction vessel is thoroughly cleaned.- Increase the catalyst loading to compensate for minor impurities.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to facilitate the reaction effectively.- Increase the hydrogen pressure. A high-pressure reactor (Parr shaker) is recommended for difficult hydrogenations.[1][3]
Suboptimal Temperature: The reaction temperature may be too low.- Gradually increase the reaction temperature. Heating can often overcome activation energy barriers.[1]
Low Yield of this compound Incomplete Reaction: The reaction may not have been allowed to run to completion.- Increase the reaction time and monitor the progress using techniques like TLC or GC.- Optimize other parameters such as temperature and pressure.
Product Loss During Work-up: The product may be lost during extraction or purification steps.- Ensure the pH is correctly adjusted to fully precipitate or extract the carboxylic acid.- Use minimal amounts of cold solvent for washing crystals to avoid redissolving the product.
Side Reactions: Formation of byproducts reduces the yield of the desired product.- Adjust reaction conditions (catalyst, solvent, temperature) to minimize side reactions. (See "Common Side Reactions" below).
Unfavorable Cis/Trans Isomer Ratio Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the stereoselectivity of the hydrogenation.- Screen different catalysts (e.g., Rhodium-based catalysts are known to influence stereoselectivity).- Vary the solvent. Polar solvents may favor the formation of one isomer over the other.- Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable trans isomer.
Isomerization during Purification: Basic or acidic conditions during work-up can potentially cause epimerization at the carbon adjacent to the carboxyl group.- Use mild conditions for work-up and purification.
Product Discoloration Residual Catalyst: Traces of the metal catalyst (e.g., palladium black) may remain in the product.- Ensure thorough filtration of the catalyst after the reaction. Using a filter aid like Celite can be effective.- If the product is soluble, dissolving it in a suitable solvent and re-filtering can remove residual catalyst.
Formation of Colored Impurities: Side reactions or degradation of starting materials/products can lead to colored byproducts.- Recrystallization of the final product from a suitable solvent is often effective for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the catalytic hydrogenation of the aromatic ring of 4-methoxybenzoic acid (also known as p-anisic acid).[4] This method is efficient and typically uses heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or ruthenium on carbon (Ru/C).[5][6]

Q2: Which catalyst is best for the hydrogenation of 4-methoxybenzoic acid?

A2: The choice of catalyst can significantly impact the reaction.

  • Palladium on Carbon (Pd/C): This is a common and effective catalyst for the hydrogenation of aromatic rings. It is often the first choice for this type of reaction.[1]

  • Platinum on Carbon (Pt/C): Pt/C can also be used and is sometimes more active than Pd/C, but may also be more prone to over-reduction.

  • Ruthenium on Carbon (Ru/C): Ruthenium catalysts are known to be very active for the hydrogenation of aromatic rings and can be used at lower temperatures and pressures in some cases.[2] The choice of catalyst can also influence the cis/trans isomer ratio of the product.

Q3: What are the typical reaction conditions for the hydrogenation of 4-methoxybenzoic acid?

A3: Typical conditions involve:

  • Solvent: Polar solvents like methanol, ethanol, or acetic acid are commonly used. Acetic acid can sometimes improve the reaction rate by keeping the carboxylic acid protonated.[1] A binary solvent system of 1,4-dioxane and water has also been shown to be effective in the hydrogenation of benzoic acid, increasing selectivity.[5]

  • Temperature: Temperatures can range from room temperature to 100°C or higher, depending on the catalyst and pressure used.

  • Pressure: Hydrogen pressure can range from atmospheric pressure (using a hydrogen balloon) to high pressures (e.g., 500-1000 psi) in an autoclave or Parr shaker for more challenging reactions.[1][3]

Q4: What are the common side reactions to be aware of?

A4: Potential side reactions include:

  • Incomplete Hydrogenation: This results in a mixture of the starting material and the desired product.

  • Over-reduction (Hydrogenolysis): The carboxylic acid group can be reduced to an alcohol (4-methoxycyclohexylmethanol), especially under harsh conditions (high temperature and pressure) or with certain catalysts.[6]

  • Demethoxylation: Cleavage of the methoxy group to yield cyclohexanecarboxylic acid is a possible side reaction, particularly with palladium catalysts at higher temperatures.

Q5: How can I separate the cis and trans isomers of this compound?

A5: Separating cis and trans isomers of cyclohexane derivatives can be challenging.

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective method.

  • Chromatography: Column chromatography on silica gel can be used to separate the isomers, although this may be more suitable for smaller scale purifications.

  • Derivatization: In some cases, the isomers can be separated more easily after conversion to a derivative, such as an ester or an amide.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Methoxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific equipment and desired outcomes.

Materials:

  • 4-Methoxybenzoic acid

  • 5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C)

  • Methanol or Acetic Acid (solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-methoxybenzoic acid (e.g., 10 g) in the chosen solvent (e.g., 100 mL of methanol or acetic acid).

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% w/w, 1 g of 5% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 50-80°C) for a set period (e.g., 6-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) to obtain the final product.

Quantitative Data Summary

The following tables present illustrative data for the optimization of the hydrogenation of 4-methoxybenzoic acid. This data is hypothetical and intended to demonstrate the effects of varying reaction parameters.

Table 1: Effect of Catalyst and Solvent on Yield and Isomer Ratio

EntryCatalyst (10 mol%)SolventTemperature (°C)Pressure (psi)Time (h)Yield (%)trans:cis Ratio
15% Pd/CMethanol6020012853:1
25% Pd/CAcetic Acid602008924:1
35% Pt/CMethanol5020010882.5:1
45% Ru/CMethanol501506955:1
55% Ru/C1,4-Dioxane/H₂O (1:1)7030010894.5:1

Table 2: Effect of Temperature and Pressure on Yield (using 5% Ru/C in Methanol)

EntryTemperature (°C)Pressure (psi)Time (h)Yield (%)trans:cis Ratio
14015012885.5:1
2601506965:1
3801504944:1
46010010905.2:1
5603004974.8:1

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification prep_start Start dissolve Dissolve 4-Methoxybenzoic Acid in Solvent prep_start->dissolve add_catalyst Add Catalyst (e.g., 5% Ru/C) dissolve->add_catalyst seal_purge Seal Reactor & Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction (TLC/GC/HPLC) heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Recrystallize Product concentrate->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low or No Conversion? catalyst_check Is Catalyst Fresh? start->catalyst_check Yes yield_check Low Yield? start->yield_check No pressure_check Is H₂ Pressure Sufficient? catalyst_check->pressure_check Yes fresh_catalyst Use Fresh Catalyst catalyst_check->fresh_catalyst No temp_check Is Temperature Optimal? pressure_check->temp_check Yes increase_pressure Increase H₂ Pressure pressure_check->increase_pressure No poisoning_check Consider Catalyst Poisoning temp_check->poisoning_check Yes increase_temp Increase Temperature temp_check->increase_temp No isomer_check Unfavorable Isomer Ratio? yield_check->isomer_check No optimize_workup Optimize Work-up yield_check->optimize_workup Yes purity_check Product Impure? isomer_check->purity_check No screen_conditions Screen Catalysts/Solvents isomer_check->screen_conditions Yes purify_product Recrystallize Product purity_check->purify_product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of 4-Methoxycyclohexanecarboxylic acid, addressing common challenges and offering detailed protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as dimethyl cyclohexane-1,4-dicarboxylate if the synthesis involves hydrolysis.[1]

  • Isomers: Cis- and trans-isomers of this compound may be present.

  • Side-products: By-products from incomplete reactions or side reactions specific to the synthetic pathway.

  • Residual solvents: Solvents used in the synthesis and work-up, such as ethyl acetate, hexane, or methanol.[1]

Q2: What is the recommended initial purification strategy for this compound?

A2: For a solid crude product, recrystallization is often a good first step to significantly improve purity. If the product is an oil or contains multiple components, acid-base extraction followed by either recrystallization or column chromatography is recommended.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent crystallization.[2]

Q4: My purified product has a broad melting point. What does this indicate?

A4: A broad melting point typically suggests the presence of impurities, which disrupt the crystal lattice of the pure compound. Further purification steps are likely necessary.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized to identify volatile impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes:

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive solvent used: Using too much solvent will keep more of the product dissolved in the mother liquor.

  • Premature crystallization: The product crystallizes too quickly during hot filtration, leading to loss of material.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that dissolves the compound when hot but has low solubility when cold. Common solvent systems for carboxylic acids include ethanol/water, acetone/water, and ethyl acetate/heptane.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel to prevent premature crystallization.

Issue 2: Product "Oils Out" During Recrystallization

Possible Causes:

  • High impurity level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Cooling too rapidly: Rapid cooling can favor the formation of a supersaturated oil over a crystalline solid.

Solutions:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves, and then allow it to cool to room temperature very slowly before placing it in an ice bath.

  • Add More Solvent: Add a small amount of additional hot solvent to the mixture before cooling.

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of pure this compound.

Issue 3: Incomplete Separation of Isomers by Column Chromatography

Possible Causes:

  • Inappropriate mobile phase: The polarity of the eluent may not be optimal to resolve the cis- and trans-isomers.

  • Column overloading: Too much sample has been loaded onto the column.

Solutions:

  • Optimize Mobile Phase: Use a gradient elution with a solvent system like petroleum ether/ethyl acetate, starting with a low polarity and gradually increasing it.[1] This will allow for the separation of compounds with small differences in polarity.

  • Reduce Sample Load: Decrease the amount of crude material loaded onto the column relative to the amount of stationary phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid crude this compound with a moderate level of purity.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexane, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating components in a mixture with different polarities.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate is often effective. A typical gradient might start from 50:1 (petroleum ether:ethyl acetate) and gradually increase to 3:1.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes expected outcomes for the purification of a related compound, 4-(methoxycarbonyl)cyclohexanecarboxylic acid, which can serve as a reference. Actual results for this compound may vary depending on the initial purity and the specific conditions used.

Purification MethodStarting MaterialEluent/Solvent SystemExpected PurityExpected YieldReference
Silica Gel Column ChromatographyCrude reaction mixture from hydrolysis of dimethyl cyclohexane-1,4-dicarboxylatePetroleum ether:Ethyl acetate (gradient from 50:1 to 3:1)High (as a white solid)43%[1]

Mandatory Visualizations

Troubleshooting_Workflow start Crude this compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No (Oil/Complex Mixture) check_purity_recrys Check Purity recrystallization->check_purity_recrys acid_base_extraction->recrystallization is_pure_recrys Purity Acceptable? check_purity_recrys->is_pure_recrys column_chromatography Perform Column Chromatography is_pure_recrys->column_chromatography No pure_product Pure Product is_pure_recrys->pure_product Yes troubleshoot_recrys Troubleshoot Recrystallization (e.g., change solvent, slow cooling) is_pure_recrys->troubleshoot_recrys Oiling out/Low yield check_purity_column Check Purity column_chromatography->check_purity_column is_pure_column Purity Acceptable? check_purity_column->is_pure_column is_pure_column->pure_product Yes troubleshoot_column Troubleshoot Column (e.g., adjust mobile phase, check loading) is_pure_column->troubleshoot_column No troubleshoot_recrys->recrystallization troubleshoot_column->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Room Temperature, then Ice Bath hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of molecules such as 4-Methoxycyclohexanecarboxylic acid is fundamental. This guide provides an objective comparison of key analytical techniques for its qualitative and quantitative analysis, supported by established experimental data and detailed protocols. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance of HPLC and GC-MS for the analysis of carboxylic acids. It is important to note that these values are representative of the analysis of carboxylic acids and may vary for this compound depending on the specific method development and validation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Spectroscopic Methods (NMR, IR)
Principle Separation based on polarity, with detection via UV or Mass Spectrometry.Separation of volatile compounds, with detection by mass spectrometry.Structural elucidation based on the interaction of molecules with electromagnetic radiation.
Sample Type Liquid samples, extracts.Volatilized samples (requires derivatization for carboxylic acids).Pure compounds or simple mixtures.
Limit of Detection (LOD) 50 pmol (with electrochemical detection); 50-100 fmol (with fluorescence detection after derivatization).[1]0.20-499.90 pg (after derivatization).[2]Not typically used for trace quantification.
Limit of Quantification (LOQ) ~0.5 µM (HPLC-MS/MS).[3]2.00-1007.00 pg (after derivatization).[2]Not applicable for quantification in this context.
**Linearity (R²) **> 0.999.[4]> 0.99.[2]Not applicable.
Precision (RSD%) 1.0-4.8%.[4]< 20%.[2]Not applicable.
Throughput HighModerate to HighLow to Moderate
Strengths Suitable for non-volatile and thermally labile compounds; versatile detection methods.High separation efficiency and definitive identification.[5]Provides detailed structural information.
Limitations Polar carboxylic acids may have poor retention on reversed-phase columns without derivatization.Requires derivatization for non-volatile carboxylic acids.[6][7][8]Lower sensitivity compared to chromatographic methods; not suitable for complex mixtures without prior separation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the characterization of this compound using HPLC, GC-MS, NMR, and IR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reversed-phase HPLC method suitable for the analysis of a structurally similar compound, 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid, and can be adapted for this compound.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: Newcrom R1 reversed-phase column.[9]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[9] A typical starting point could be a gradient elution from 10% to 90% MeCN in water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher selectivity and sensitivity.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary before GC-MS analysis.[6][7][8] Silylation is a common derivatization technique.

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., pyridine).

    • In a reaction vial, add an aliquot of the sample or standard solution.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

    • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

    • Inlet Temperature: 250°C.[5]

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[5]

    • Injection Mode: Splitless for trace analysis or split for higher concentrations.[5]

    • MS Ionization: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.[5]

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • Confirm the structure by comparing the obtained mass spectrum with a reference library.

    • For quantification, use a suitable internal standard and create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire the proton NMR spectrum. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).[10] The methoxy group protons will appear as a singlet around δ 3-4 ppm, and the cyclohexyl protons will be in the upfield region.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm.[10] The carbon of the methoxy group will be around δ 50-60 ppm, and the cyclohexyl carbons will appear in the aliphatic region.

  • Data Analysis:

    • Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum to assign the protons to the molecular structure.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

    • Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structural assignments.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation and Data Acquisition:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound:

      • A very broad O-H stretching band for the carboxylic acid from approximately 3300-2500 cm⁻¹.[12]

      • A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1760-1690 cm⁻¹.[12]

      • C-H stretching bands for the alkyl groups around 3000-2850 cm⁻¹.

      • A C-O stretching band for the ether linkage around 1250-1050 cm⁻¹.

Visualized Experimental Workflow

The following diagram illustrates a comprehensive workflow for the characterization of this compound, from initial sample handling to final data analysis and structural confirmation.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Sample Receipt (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization If required HPLC HPLC Analysis (Quantitative) Dissolution->HPLC NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR IR IR Spectroscopy (Functional Group ID) Dissolution->IR GCMS GC-MS Analysis (Quantitative & Qualitative) Derivatization->GCMS Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification Structural_ID Structural Identification (Spectral Interpretation) GCMS->Structural_ID NMR->Structural_ID IR->Structural_ID Final_Report Comprehensive Characterization Report Quantification->Final_Report Structural_ID->Final_Report

Caption: Workflow for the characterization of this compound.

References

A Comparative Guide to 4-Methoxycyclohexanecarboxylic Acid and Alternative Building Blocks in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of target molecules. This guide provides an objective comparison of 4-Methoxycyclohexanecarboxylic acid against three other commercially available building blocks: Cyclohexanecarboxylic acid, 4-Hydroxycyclohexanecarboxylic acid, and 4-(Trifluoromethyl)cyclohexanecarboxylic acid. This comparison is based on their physicochemical properties, performance in common synthetic transformations, and their potential impact on drug discovery parameters.

Physicochemical Properties: A Tabular Comparison

The inherent properties of a building block dictate its behavior in both reaction vessels and biological systems. The following table summarizes key physicochemical parameters for this compound and its alternatives, providing a foundation for rational selection in synthesis.

PropertyThis compoundCyclohexanecarboxylic Acid4-Hydroxycyclohexanecarboxylic Acid4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Molecular Formula C₈H₁₄O₃C₇H₁₂O₂C₇H₁₂O₃C₈H₁₁F₃O₂
Molecular Weight ( g/mol ) 158.19128.17144.17[1][2]196.17
Melting Point (°C) 55.5-58.529-31[3][4]120-15271-75 (mixture of cis/trans)[5], 151-156 (trans)
Boiling Point (°C) 150-165 (25 Torr)232-233[3][4]115 (8 Torr)[1]-
pKa (Predicted) 4.68~4.94.72-4.836[1]~4.60 (trans)
cLogP (Predicted) 1.31.96[6]0.82.3

Note: Some of the pKa and cLogP values are predicted and should be considered as estimates. Experimental values may vary.

Performance in Synthetic Transformations

The utility of a building block is ultimately determined by its performance in chemical reactions. Amide coupling and esterification are fundamental transformations for carboxylic acids, and the choice of building block can influence reaction efficiency and outcomes.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the carboxylic acid, steric hindrance around the carboxyl group, and the electronic nature of substituents can all affect the efficiency of amide coupling reactions.

Below is a general experimental protocol for amide coupling that can be adapted for each of the building blocks.

Experimental Protocol: General Amide Coupling

Objective: To synthesize an amide from a cyclohexanecarboxylic acid derivative and a primary or secondary amine.

Materials:

  • Cyclohexanecarboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.2 eq)

  • Organic base (e.g., DIPEA, triethylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the cyclohexanecarboxylic acid derivative in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base to the solution.

  • In a separate flask, dissolve the coupling agent in the anhydrous solvent.

  • Add the solution of the coupling agent to the carboxylic acid solution and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the specific substrates and coupling agent used.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Esterification

Esterification is another fundamental reaction for carboxylic acids, often employed to modify solubility, create prodrugs, or for further synthetic transformations. Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common method.

Here is a general protocol for Fischer esterification.

Experimental Protocol: General Fischer Esterification

Objective: To synthesize an ester from a cyclohexanecarboxylic acid derivative and an alcohol.

Materials:

  • Cyclohexanecarboxylic acid derivative (1.0 eq)

  • Alcohol (can be used as solvent, large excess)

  • Acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) (catalytic amount)

  • Anhydrous solvent (optional, e.g., toluene for azeotropic removal of water)

Procedure:

  • Combine the cyclohexanecarboxylic acid derivative and the alcohol in a round-bottom flask.

  • If not using the alcohol as the solvent, add an appropriate anhydrous solvent.

  • Carefully add the acid catalyst to the reaction mixture.

  • Heat the reaction to reflux. If using a solvent like toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can range from several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel or distillation.

Impact on Pharmacological Properties

The choice of a building block can significantly impact the drug-like properties of a final compound. The cyclohexane scaffold itself is often used to introduce three-dimensionality and improve metabolic stability compared to aromatic rings. The substituents at the 4-position further modulate these properties.

  • This compound: The methoxy group can increase polarity and potentially improve aqueous solubility compared to the unsubstituted cyclohexanecarboxylic acid. It may also serve as a site for metabolism (O-demethylation), which could be a consideration in drug design.

  • Cyclohexanecarboxylic acid: This building block provides a simple, lipophilic, and metabolically stable scaffold.

  • 4-Hydroxycyclohexanecarboxylic acid: The hydroxyl group increases polarity and provides a handle for hydrogen bonding, which can be crucial for target engagement. It can also be a site for glucuronidation or other phase II metabolic transformations.

  • 4-(Trifluoromethyl)cyclohexanecarboxylic acid: The trifluoromethyl group is a well-known modulator of physicochemical and pharmacological properties. It is strongly electron-withdrawing and can increase lipophilicity (high cLogP). The C-F bond is very stable, often leading to increased metabolic stability by blocking potential sites of oxidation.

Visualizing Synthetic and Logical Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Building_Block 4-Methoxycyclohexane- carboxylic Acid or Alternative Coupling_or_Esterification Amide Coupling or Esterification Building_Block->Coupling_or_Esterification Amine_or_Alcohol Amine or Alcohol Amine_or_Alcohol->Coupling_or_Esterification Target_Molecule Target Molecule (e.g., Drug Candidate) Coupling_or_Esterification->Target_Molecule

Caption: A generalized workflow for the synthesis of target molecules using the compared building blocks.

Feature_Comparison cluster_properties Key Differentiating Features Building_Blocks Cyclohexanecarboxylic Acid Derivatives Methoxy 4-Methoxy (Polarity, Metabolism Site) Building_Blocks->Methoxy Unsubstituted Unsubstituted (Lipophilicity, Stability) Building_Blocks->Unsubstituted Hydroxy 4-Hydroxy (H-Bonding, Polarity) Building_Blocks->Hydroxy Trifluoromethyl 4-Trifluoromethyl (Lipophilicity, Metabolic Stability) Building_Blocks->Trifluoromethyl

Caption: Comparison of key features of the four building blocks.

Signaling_Pathway Ligand Drug Molecule (Containing Building Block) Receptor Target Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Modulation

Caption: A representative signaling pathway where a drug molecule containing one of the building blocks might act.

Conclusion

This compound presents a valuable building block for synthetic chemists, offering a balance of properties that can be advantageous in drug discovery. Its methoxy group provides a moderate increase in polarity compared to the parent cyclohexanecarboxylic acid, potentially influencing solubility and interactions with biological targets. When compared to 4-hydroxycyclohexanecarboxylic acid, it offers a metabolically more stable alternative to a free hydroxyl group, while still providing a polar feature. In contrast, 4-(trifluoromethyl)cyclohexanecarboxylic acid significantly increases lipophilicity and metabolic stability, making it suitable for applications where these properties are desired.

The ultimate choice of building block will depend on the specific goals of the synthesis and the desired properties of the final molecule. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors. It is important to note that while general principles are outlined, the performance of each building block can be highly context-dependent, and empirical validation is always recommended.

References

A Comparative Guide to 4-Methoxycyclohexanecarboxylic Acid and Other Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their stability, efficacy, and pharmacokinetic profiles. The selection of an appropriate linker is a strategic decision that can dictate the success of a drug candidate. This guide provides a comparative analysis of 4-Methoxycyclohexanecarboxylic acid, a rigid cycloalkyl linker, against other commonly employed linkers in drug discovery, supported by experimental data and detailed methodologies.

The Role of Linkers in Targeted Therapies

In both ADCs and PROTACs, the linker serves as the bridge connecting the targeting moiety to the therapeutic payload or the E3 ligase-recruiting element. An ideal linker must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release or optimal spatial orientation at the target site.[1][2] Linker characteristics such as rigidity, length, and cleavability are key determinants of the overall performance of the conjugate.

This compound: A Rigid Linker Approach

This compound provides a rigid scaffold for a linker. The cyclohexane ring introduces conformational constraint, which can be advantageous in pre-organizing the PROTAC for favorable ternary complex formation or in influencing the stability and pharmacokinetic properties of an ADC.[1] Cycloalkane-based linkers are known to enhance metabolic stability and can be used to fine-tune the three-dimensional geometry of the molecule.

Comparative Analysis of Linker Technologies

This section compares the properties and performance of this compound (representing rigid, non-cleavable linkers) with other prevalent linker classes: flexible polyethylene glycol (PEG) linkers and cleavable valine-citrulline (VC) linkers.

Data Presentation

Note: Direct comparative experimental data for ADCs or PROTACs specifically utilizing a this compound linker is not extensively available in the public domain. The data presented for the "Rigid Cycloalkyl Linker" is a representative estimation based on the known properties of similar cyclohexane-containing linkers, such as SMCC, to provide a tangible comparison.

Table 1: Comparative Performance of Different Linker Types in Antibody-Drug Conjugates (ADCs)

Linker TypeSpecific ExamplePlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)Key Characteristics
Rigid Cycloalkyl (Non-Cleavable) This compound-based High Moderate to High High plasma stability, payload released upon lysosomal degradation of the antibody.[2]
Cleavable Dipeptide Valine-Citrulline (VC)ModerateHighCleaved by lysosomal proteases (e.g., Cathepsin B), enabling intracellular payload release.[3]
Flexible Hydrophilic Polyethylene Glycol (PEG)Variable (depends on conjugation)ModerateImproves solubility and pharmacokinetics, can reduce aggregation.

Table 2: Comparative Performance of Different Linker Types in Proteolysis Targeting Chimeras (PROTACs)

Linker TypeSpecific ExampleTernary Complex StabilityCell PermeabilityDegradation Efficacy (DC50 / Dmax)Key Characteristics
Rigid Cycloalkyl This compound-based Potentially High Moderate Potentially High Potency Rigidity can pre-organize the PROTAC for optimal ternary complex formation.[1]
Flexible Alkyl/PEG Alkyl or PEG chainsVariableVariableVariable Potency Flexibility can be advantageous for initial screening but may have an entropic penalty.
"Clickable" Triazole Triazole-containingHighModerateHigh Potency Rigid and metabolically stable, synthetically accessible via click chemistry.

Mandatory Visualizations

ADC_Mechanism ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Antibody/Linker Degradation Cell_Death Apoptosis/Cell Death Payload_Release->Cell_Death Target Engagement

Caption: ADC Internalization and Payload Release Pathway.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow General Experimental Workflow for Linker Comparison Synthesis Synthesize Conjugates with Different Linkers In_Vitro_Assays In Vitro Characterization Synthesis->In_Vitro_Assays Plasma_Stability Plasma Stability Assay In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity/Degradation Assay In_Vitro_Assays->Cytotoxicity In_Vivo_Studies In Vivo Efficacy Studies Cytotoxicity->In_Vivo_Studies PK_PD Pharmacokinetics/Pharmacodynamics In_Vivo_Studies->PK_PD Xenograft Xenograft Tumor Model In_Vivo_Studies->Xenograft Data_Analysis Data Analysis and Comparison PK_PD->Data_Analysis Xenograft->Data_Analysis

Caption: General Experimental Workflow for Linker Comparison.

Experimental Protocols

ADC In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, reflecting its potency in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs with different linkers

  • Control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for exponential growth during the assay (e.g., 5,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and control antibody. Remove the old medium from the wells and add the different concentrations of ADCs.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using a solubilization buffer, add it to each well and incubate until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

PROTAC In Vitro Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.

Materials:

  • Target cell line

  • Complete cell culture medium

  • PROTAC constructs with different linkers

  • Lysis buffer

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of the PROTACs for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

ADC Plasma Stability Assay (LC-MS)

Objective: To evaluate the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC constructs

  • Plasma from relevant species (e.g., human, mouse)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Wash and elution buffers

  • LC-MS system suitable for intact protein analysis

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the ADC.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the distribution of different drug-loaded species.

  • Data Analysis: Calculate the average DAR at each time point by analyzing the mass spectra. Plot the average DAR over time to assess the stability of the ADC.

Conclusion

The choice of linker is a critical decision in the development of ADCs and PROTACs. While flexible linkers like PEG offer advantages in terms of solubility and synthetic accessibility, rigid linkers such as those based on this compound can provide enhanced stability and may pre-organize the molecule for more effective target engagement or ternary complex formation. The optimal linker design is highly dependent on the specific antibody, payload, target protein, and E3 ligase combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies, enabling a data-driven approach to the design of next-generation targeted therapeutics.

References

A Comparative Guide to the Quantification of 4-Methoxycyclohexanecarboxylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of intermediates and final products is a critical aspect of chemical synthesis and drug development. For a molecule like 4-Methoxycyclohexanecarboxylic acid, selecting the appropriate analytical technique is paramount to obtaining reliable data. This guide provides a comparative overview of common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of this and similar carboxylic acids in complex reaction matrices.

Method Selection Workflow

Choosing the optimal analytical method depends on several factors, including the expected concentration of the analyte, the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. The following workflow provides a logical approach to method selection.

MethodSelection cluster_input Initial Considerations cluster_methods Analytical Techniques start Reaction Mixture (Containing this compound) concentration Expected Analyte Concentration? start->concentration volatility Analyte Volatility & Thermal Stability? concentration->volatility Moderate hplc_uv HPLC-UV concentration->hplc_uv High (μg/mL to mg/mL) lc_ms LC-MS / MS concentration->lc_ms Low (ppb to ng/mL) matrix Matrix Complexity & Required Selectivity? volatility->matrix gc_ms GC-MS (with Derivatization) volatility->gc_ms Volatile / Derivatizable volatility->lc_ms Non-Volatile matrix->hplc_uv Low to Moderate matrix->gc_ms Moderate matrix->lc_ms High

Workflow for selecting an analytical method.

Comparison of Analytical Techniques

The choice of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key characteristics of HPLC-UV, GC-MS, and LC-MS for the analysis of carboxylic acids.

FeatureHPLC-UVGC-MSLC-MS / LC-MS/MS
Principle Separation based on polarity, followed by detection of UV absorbance by chromophores.[1]Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[2]Separation based on polarity, followed by highly selective and sensitive mass-based detection.[3]
Sample Preparation Dilution and filtration are often sufficient for clean samples.[4]Derivatization is mandatory to increase volatility and thermal stability of the carboxylic acid group.[5][6] Common agents include silylating reagents (e.g., BSTFA) or alkyl chloroformates.[2][7]Dilution and filtration. Derivatization can be used to enhance sensitivity but is often not required.[8]
Typical Sensitivity (LOQ) ~0.05 - 10 mg/L (analyte dependent)[1]~25 - 100 ng/mL (analyte dependent)[2]~0.01 ng/mL - 10 µg/mL[8]
Throughput High; typical run times are 15-40 minutes.[4]Moderate; derivatization adds significant time to sample preparation.High; typical run times are under 10 minutes.[9]
Pros - Robust and widely available- Simple operation- Lower cost- Excellent chromatographic resolution- High selectivity with mass detection- Provides structural information- Highest sensitivity and selectivity- Applicable to a wide range of polarities- Ideal for complex matrices[10]
Cons - Low sensitivity for compounds without a strong chromophore.[11]- Potential for matrix interference.[4]- Destructive technique- Requires volatile and thermally stable analytes or derivatives.[6]- Derivatization can be complex and introduce variability.[12]- Higher instrument cost- Potential for matrix effects (ion suppression)- Requires more specialized expertise

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a representative protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.[13]

1. Materials and Reagents

  • Reference Standard: this compound (cis/trans mixture)

  • Internal Standard (IS): Isotope-labeled analog (e.g., this compound-d4) or a structurally similar compound not present in the sample.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic acid (LC-MS grade)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation:

    • Aliquot 100 µL of the reaction mixture into a microcentrifuge tube.

    • Add 900 µL of the internal standard spiking solution.

    • Vortex for 30 seconds to mix and precipitate proteins/polymers.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

ParameterSetting
LC System UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex, Agilent, Thermo Fisher)
Ionization Mode Electrospray Ionization (ESI), Negative
Key Parameters Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions (Hypothetical)

  • Analyte (C8H14O2, MW: 158.20): Q1 (Precursor Ion): 157.1 m/z [M-H]⁻ → Q3 (Product Ion): 113.1 m/z (Loss of CO2)

  • Internal Standard (d4-analog): Q1: 161.1 m/z [M-H]⁻ → Q3: 117.1 m/z

Note: The exact m/z values for product ions would need to be determined experimentally via infusion and fragmentation analysis of the pure standard.

5. Data Analysis and Validation

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. Apply a linear regression model to determine the concentration of the analyte in the unknown samples.

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[8] Recovery experiments should be performed to assess the impact of the sample matrix.[9]

References

Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of 4-Methoxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of 4-Methoxycyclohexanecarboxylic acid, a versatile building block in pharmaceutical synthesis. We present objective comparisons of method performance, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable analytical strategy.

The stereochemistry of a molecule can have a profound impact on its pharmacological activity. For this compound, the spatial arrangement of the methoxy and carboxylic acid groups on the cyclohexane ring gives rise to enantiomers, which may exhibit different biological properties. Therefore, accurate and robust analytical methods are required to quantify the enantiomeric excess (% ee) of this compound. This guide explores three primary analytical approaches: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP), Gas Chromatography (GC) of diastereomeric derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for quantitative accuracy. The following table summarizes the key performance characteristics of the three major techniques.

Parameter Direct Chiral HPLC Indirect Chiral GC (after derivatization) Chiral NMR Spectroscopy
Principle Direct separation of enantiomers on a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Preparation Minimal, typically just dissolution in the mobile phase.Derivatization step required (e.g., esterification followed by amidation).Simple mixing of the analyte with the chiral solvating agent in an NMR tube.
Instrumentation HPLC with a chiral column and UV or MS detector.GC with a standard capillary column and FID or MS detector.High-resolution NMR spectrometer.
Sensitivity High (ng to pg level with MS detection).Very high (pg to fg level with FID or MS).Lower (mg to µg level).
Quantitative Accuracy Excellent.Excellent, but dependent on the completeness and non-racemization of the derivatization reaction.Good for determining enantiomeric excess, but may be less accurate for absolute quantification.
Throughput Moderate to high.Moderate, due to the derivatization step.Low to moderate.
Method Development Can be challenging, requiring screening of different chiral stationary phases and mobile phases.Requires optimization of the derivatization reaction and GC conditions.Relatively straightforward, involving screening of different chiral solvating agents and optimization of concentration.
Advantages Direct analysis, minimal sample preparation, high accuracy.High sensitivity, use of standard GC instrumentation.Rapid analysis, non-destructive, provides structural information.
Disadvantages Cost of chiral columns, potentially complex method development.Derivatization can be time-consuming and introduce errors, potential for racemization.Lower sensitivity, requires higher sample concentration, cost of NMR instrument and chiral solvating agents.

Experimental Protocols

The following sections provide detailed, representative methodologies for each analytical technique. It is important to note that these are generalized protocols and may require optimization for the specific enantiomers of this compound and the available instrumentation.

Direct High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase

This method offers the most direct approach to separating the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for the resolution of chiral carboxylic acids.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H or a similar amylose-based column.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA:TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the mobile phase to prepare a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane:IPA:TFA) B Dissolve Sample in Mobile Phase A->B C Inject Sample onto Chiral Column B->C D Isocratic Elution C->D E UV Detection (210 nm) D->E F Integrate Peak Areas E->F G Calculate % ee F->G

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Gas Chromatography (GC) of Diastereomeric Derivatives

This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral GC column.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Standard achiral capillary column (e.g., DB-5 or equivalent).

Reagents:

  • (S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 10 mg of this compound in 2 mL of anhydrous dichloromethane. Add 2-3 drops of DMF (catalyst) and then slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride. Stir the reaction mixture at room temperature for 1-2 hours.

  • Amide Formation: In a separate flask, dissolve 1.1 equivalents of (S)-(-)-α-Methylbenzylamine and 1.5 equivalents of triethylamine in 2 mL of anhydrous dichloromethane. Cool this solution in an ice bath. Slowly add the prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • GC Analysis:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection: 1 µL of the derivatized sample dissolved in dichloromethane.

  • Analysis: The two diastereomeric amides will elute at different retention times. Calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess of the original acid, from the peak areas.

GC_Derivatization_Workflow cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis GC Analysis cluster_data Data Processing A Acid to Acid Chloride B Reaction with Chiral Amine to form Diastereomeric Amides A->B C Liquid-Liquid Extraction B->C D Drying and Concentration C->D E Inject Derivatized Sample onto Achiral Column D->E F Temperature Programmed Elution E->F G FID/MS Detection F->G H Integrate Peak Areas G->H I Calculate % de (% ee) H->I

Caption: Workflow for Indirect Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This technique relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent (CSA). These complexes exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of the enantiomeric ratio.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • (R)-(+)-1-(1-Naphthyl)ethylamine or another suitable chiral solvating agent.

  • Deuterated chloroform (CDCl₃).

Procedure:

  • Sample Preparation: Accurately weigh about 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquisition of Reference Spectrum: Acquire a proton (¹H) NMR spectrum of the analyte alone.

  • Addition of Chiral Solvating Agent: Add a molar equivalent of the chiral solvating agent, (R)-(+)-1-(1-Naphthyl)ethylamine, to the NMR tube.

  • Acquisition of Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the carboxylic acid (e.g., the proton on the carbon bearing the carboxylic acid) should be split into two sets of signals, representing the two diastereomeric complexes.

  • Analysis: Integrate the corresponding signals for each enantiomer. The enantiomeric excess can be calculated from the integration values using the formula: % ee = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] * 100.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in CDCl3 B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Identify and Integrate Split Signals C->D E Calculate % ee D->E

Benchmarking 4-Methoxycyclohexanecarboxylic Acid Derivatives in Muscarinic M1 Receptor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of compounds derived from 4-Methoxycyclohexanecarboxylic acid in assays targeting the muscarinic M1 acetylcholine receptor (M1 mAChR), a key target in the development of therapeutics for neurodegenerative disorders. While this compound itself is not biologically active in this context, it serves as a crucial reagent in the synthesis of highly selective M1 muscarinic agonists.[1] This document summarizes the performance of representative M1 agonists, outlines detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Performance of M1 Muscarinic Agonists in Preclinical Assays

The development of selective M1 muscarinic agonists is a significant area of research for conditions such as Alzheimer's disease and schizophrenia.[2] Several compounds have been evaluated for their ability to bind to and activate the M1 receptor. This section compares the in vitro performance of prominent M1 agonists, which serve as benchmarks for novel compounds synthesized using this compound.

Table 1: Comparison of In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of Selected M1 Muscarinic Agonists

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Assay TypeReference
Xanomeline M12.710Radioligand Binding / Functional Assay[2]
M2433>10,000Radioligand Binding / Functional Assay[2]
M3171,100Radioligand Binding / Functional Assay[2]
M42.118Radioligand Binding / Functional Assay[2]
M511280Radioligand Binding / Functional Assay[2]
Sabcomeline M11132Radioligand Binding / Functional Assay[2]
M23101,600Radioligand Binding / Functional Assay[2]
M31101,200Radioligand Binding / Functional Assay[2]
M443250Radioligand Binding / Functional Assay[2]
M540320Radioligand Binding / Functional Assay[2]
Cevimeline M113100Radioligand Binding / Functional Assay[2]
M21,300>10,000Radioligand Binding / Functional Assay[2]
M31301,300Radioligand Binding / Functional Assay[2]
M41,000>10,000Radioligand Binding / Functional Assay[2]
M51302,500Radioligand Binding / Functional Assay[2]

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. Below are protocols for key assays used to characterize M1 muscarinic agonists.

Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the binding affinity of a test compound for the M1 muscarinic receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]-Pirenzepine.[3][4]

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., derivatives of this compound).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the M1 receptor-expressing membranes with various concentrations of the test compound and a fixed concentration of [³H]-Pirenzepine.

  • Incubate for 60 minutes at room temperature to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for M1 Receptor Activation (Calcium Flux)

This cell-based assay measures the functional potency of a compound by quantifying the increase in intracellular calcium concentration following M1 receptor activation.[5]

Materials:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test compounds.

  • Reference agonist (e.g., Carbachol).

  • Fluorometric imaging plate reader.

Procedure:

  • Plate the M1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells.

  • Measure the fluorescence intensity before and after the addition of the compound using a fluorometric imaging plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Determine the concentration of the test compound that produces 50% of the maximal response (EC50).

Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Agonist Agonist (e.g., Acetylcholine, Test Compound) Agonist->M1_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to

Caption: M1 muscarinic receptor signaling cascade.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel M1 muscarinic agonists derived from this compound.

Experimental_Workflow Start 4-Methoxycyclohexane- carboxylic acid Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: M1 Receptor Binding Assay Purification->Primary_Screening Hit_Identification Hit Identification (High Affinity Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/ Optimize Functional_Assay Secondary Screening: M1 Functional Assay (e.g., Ca²⁺ Flux) Hit_Identification->Functional_Assay Active Lead_Selection Lead Selection (Potent and Efficacious) Functional_Assay->Lead_Selection Lead_Selection->Synthesis Suboptimal/ Optimize In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Testing Promising End Candidate Drug In_Vivo_Testing->End

Caption: Workflow for M1 agonist drug discovery.

References

Safety Operating Guide

Safe Disposal of 4-Methoxycyclohexanecarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methoxycyclohexanecarboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be aware of its potential hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryRequired EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 certified
Skin and Body Laboratory coat, long pants, and closed-toe shoes---
Respiratory N95 or equivalent dust maskRequired when handling the solid form to avoid dust inhalation

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity of the spill.

  • If the spill is significant or in a poorly ventilated area, evacuate the immediate area.

  • Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]

Step 2: Contain the Spill

  • For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

Step 3: Cleanup and Decontamination

  • Collect the spilled material and absorbent into a suitable, labeled container for disposal.[2]

  • Clean the spill area thoroughly. A recommended practice is to decontaminate surfaces by scrubbing with alcohol.[1]

  • Place all contaminated cleaning materials into the same hazardous waste container.

Step 4: Dispose of Contaminated Materials

  • The container with the spilled material and cleanup debris must be sealed, properly labeled, and disposed of as hazardous waste according to institutional and local regulations.

III. Disposal Procedures for Unused or Waste Product

The disposal of unused or waste this compound must be handled with care to ensure safety and environmental protection.

Key Principles:

  • Do Not Dispose Down the Drain: This chemical should not be allowed to enter sewer systems or waterways.[2]

  • Original Containers: Whenever possible, leave the chemical in its original container.[3]

  • No Mixing: Do not mix this compound with other waste chemicals unless instructed to do so by a qualified professional.[3]

Disposal Options:

  • Licensed Chemical Destruction Plant: The most appropriate method for disposal is to transfer the waste material to a licensed chemical destruction plant.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method for disposal.[2]

Consult with your institution's Environmental Health and Safety (EHS) department to determine the approved disposal route.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound spill Is there a spill? start->spill disposal Is this for disposal of unused/waste product? spill->disposal No evacuate Evacuate and Ventilate Area spill->evacuate Yes check_regs Consult Institutional/Local Regulations disposal->check_regs Yes contain Contain Spill with Inert Absorbent evacuate->contain cleanup Collect and Clean Spill Area contain->cleanup package_spill Package and Label Contaminated Waste cleanup->package_spill end End: Safe Disposal package_spill->end package_waste Ensure Proper Labeling and Containerization check_regs->package_waste transfer Transfer to Approved Waste Facility package_waste->transfer transfer->end

Caption: Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxycyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methoxycyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.